molecular formula C7H7N3O B1649359 4-(Azidomethyl)phenol CAS No. 55116-31-9

4-(Azidomethyl)phenol

Número de catálogo: B1649359
Número CAS: 55116-31-9
Peso molecular: 149.15 g/mol
Clave InChI: FHYZDEQNOHSNOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(Azidomethyl)phenol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Azidomethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Azidomethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(azidomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-10-9-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYZDEQNOHSNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449521
Record name Phenol, 4-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55116-31-9
Record name Phenol, 4-(azidomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Strategic Utilization of 4-(Azidomethyl)phenol in Modular Bioconjugation and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the application of 4-(Azidomethyl)phenol (4-HBA) in click chemistry, bioconjugation, and materials science. It is designed for researchers requiring high-fidelity protocols and mechanistic insights.

Executive Summary

4-(Azidomethyl)phenol (often abbreviated as 4-HBA or p-azidomethylphenol) is a versatile heterobifunctional building block that bridges the gap between nucleophilic substitution chemistry and bioorthogonal "click" chemistry. Its structure—a phenolic hydroxyl group coupled with a benzylic azide—allows for orthogonal functionalization. The phenol moiety serves as a robust anchor for alkylation or esterification, while the azide moiety acts as a latent, high-fidelity receptor for alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide details the synthesis, safety profile, and strategic deployment of 4-HBA in synthesizing functionalized polymers, "clickable" surfaces, and prodrug scaffolds.

Chemical Architecture & Safety Profile

Structural Analysis

The molecule consists of two distinct reactive centers:

  • Phenolic Hydroxyl (Nucleophile): Reacts readily with alkyl halides (Williamson ether synthesis), acid chlorides (esterification), or isocyanates (carbamate formation). It enables the attachment of the azide "tag" to polymers, surfaces, or drug scaffolds.

  • Benzylic Azide (Click Handle): A bioorthogonal electrophile/dipole. It is stable to most acidic/basic conditions used in organic synthesis but reacts rapidly with terminal alkynes (Cu(I) catalysis) or cyclooctynes (strain-driven).

Safety & Stability (Critical)
  • Energetic Profile: Organic azides are potentially explosive.[1][2] The stability is often estimated by the Rule of Six (

    
    ).[1]
    
    • 4-HBA Formula:

      
      
      
    • Carbon (7) + Oxygen (1) = 8.

    • Nitrogens (3) × 3 = 9.

    • Status:Borderline. The ratio (8 vs 9) suggests caution. While 4-HBA is generally stable at room temperature and standard laboratory scales (< 1g), it should never be distilled or subjected to high heat (>80°C) in concentrated forms.

  • Storage: Store at -20°C, protected from light.

  • Handling: Use plastic or ceramic spatulas; avoid metal spatulas to prevent formation of shock-sensitive metal azides.

Synthesis of 4-(Azidomethyl)phenol

While commercially available, in-house synthesis is often required for freshness and scale. The most reliable route proceeds via the chlorination of 4-hydroxybenzyl alcohol followed by azide displacement.

Protocol A: Two-Step Synthesis from 4-Hydroxybenzyl Alcohol

Step 1: Chlorination

  • Reagents: 4-Hydroxybenzyl alcohol (1.0 eq), Thionyl chloride (

    
    , 1.2 eq), Pyridine (1.5 eq), DCM (anhydrous).
    
  • Procedure:

    • Dissolve alcohol in DCM at 0°C.

    • Add pyridine, then dropwise add

      
      .
      
    • Stir at 0°C for 2h.

    • Quench with ice water, extract with DCM, dry (

      
      ), and concentrate.
      
    • Note: The product, 4-hydroxybenzyl chloride, is unstable and should be used immediately.

Step 2: Azidation

  • Reagents: 4-Hydroxybenzyl chloride (crude), Sodium azide (

    
    , 1.5 eq), DMF or Acetone/Water (3:1).
    
  • Procedure:

    • Dissolve crude chloride in solvent.

    • Add

      
       (Caution: Toxic).
      
    • Stir at Room Temperature (RT) for 4–16 hours.

    • Dilute with water, extract with Ethyl Acetate (EtOAc).[3][4]

    • Wash organic layer with brine (3x) to remove DMF.

    • Dry (

      
      ) and concentrate carefully (do not heat to dryness).
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Core Applications

Application I: "Clickable" Surface & Polymer Functionalization

This is the primary industrial application. 4-HBA converts "inert" electrophilic polymers (e.g., poly(epichlorohydrin), chlorinated polyesters) or surfaces into "click-ready" scaffolds.

Mechanism:

  • Anchoring: The phenol group of 4-HBA reacts with electrophiles on the polymer backbone (e.g., alkyl halides) via ether linkages.

  • Decoration: The pendant azide groups are then reacted with alkyne-functionalized ligands (peptides, dyes, antimicrobial agents).

PolymerFunctionalization cluster_0 Step 1: Anchoring cluster_1 Step 2: Click Decoration Polymer Polymer-Cl (Electrophilic Backbone) Anchored Polymer-O-Ph-CH2-N3 (Click-Ready Scaffold) Polymer->Anchored + Base (K2CO3) - HCl HBA 4-(Azidomethyl)phenol (Nucleophile) HBA->Anchored Final Functionalized Polymer (Triazole Linkage) Anchored->Final CuAAC Cu(I) Catalyst Ligand Alkyne-Ligand (Payload) Ligand->Final

Figure 1: Workflow for converting chlorinated polymer backbones into functionalized materials using 4-HBA.

Application II: Bioconjugation & Tyrosine Mimicry

4-HBA can be used to introduce azide handles onto biomolecules that lack native cysteines or lysines, or to create "cleavable" linkers where the phenol ether bond can be targeted.

  • Strategy: The phenol of 4-HBA is activated (e.g., as an NHS carbonate) to react with amines on a protein, installing a benzylic azide.

  • Advantage: The benzylic azide is more reactive in CuAAC than aliphatic azides due to electronic effects, often requiring lower copper loads.

Application III: Latent Self-Immolative Linkers

While 4-aminobenzyl alcohol (PABA) is the standard for self-immolative linkers, 4-HBA acts as a latent precursor .

  • Concept: The azide (

    
    ) is electronically electron-withdrawing (mildly) and stable. Upon reduction (e.g., by TCEP or intracellular reductases) to the amine (
    
    
    
    ), the molecule transforms into the PABA system.
  • Trigger: If the phenolic oxygen is masked (e.g., by an ester sensitive to esterases), the system becomes a dual-trigger release mechanism.

Experimental Protocols

Protocol B: Standard CuAAC "Click" Reaction

Use this protocol for conjugating 4-HBA modified substrates to alkyne payloads.

Materials:

  • Azide-substrate (containing 4-HBA moiety)

  • Alkyne-payload (1.1 eq)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Ligand: THPTA or TBTA (recommended to protect biomolecules from ROS)

  • Solvent: DMSO/Water or tBuOH/Water (1:1)

Step-by-Step:

  • Preparation: Dissolve the Azide-substrate and Alkyne-payload in the solvent mixture. Use a minimal volume to keep concentration high (>10 mM is ideal).

  • Catalyst Mix: In a separate tube, mix

    
     and THPTA ligand in water.
    
  • Initiation: Add the Cu-Ligand complex to the reaction. Then, add the Sodium Ascorbate (freshly prepared solution) to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Flush headspace with

    
     (oxygen kills the catalyst). Stir at RT for 1–4 hours.
    
  • Monitoring: Monitor by TLC or LC-MS (disappearance of azide peak).

  • Workup: For small molecules, dilute with water and extract (EtOAc). For polymers/proteins, perform dialysis or precipitation to remove copper.

Protocol C: Phenolic Alkylation (Anchoring)

Use this to attach 4-HBA to an electrophile (R-X).

  • Dissolution: Dissolve 4-HBA (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add

    
     (2.0 eq) or 
    
    
    
    (1.5 eq). Stir for 15 min.
  • Alkylation: Add the alkyl halide (R-X, 1.1 eq).

  • Reaction: Heat to 50–60°C. Monitor by TLC.

    • Note: Do not exceed 80°C to prevent azide decomposition.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Click Yield Oxygen poisoning of Cu(I)Degas solvents thoroughly; increase ascorbate concentration.
Precipitation Ligand incompatibilitySwitch from TBTA (poor water solubility) to THPTA (highly water soluble).
Azide Decomposition Excessive HeatEnsure reaction temps stay < 80°C. Avoid direct light during storage.
Side Reactions Phenol acting as nucleophile during ClickIf the phenol is free, it may interfere.[5] "Anchor" (protect) the phenol before the click reaction.

References

  • Synthesis & Reactivity of 4-Hydroxybenzyl Azide: Source: BenchChem. "4-Hydroxybenzyl chloride | 35421-08-0."
  • Polymer Functionalization via Click Chemistry

    • Source: ResearchGate.
    • [Link]

  • Self-Immolative Linker Mechanisms (Hydroxybenzyl series)

    • Source: Royal Society of Chemistry (RSC).
    • [Link]

  • Safety of Organic Azides

    • Source: University of Pittsburgh. "Guidelines for the Safe Handling of Azides."
    • [Link]

  • CuAAC Protocol Fundamentals

    • Source: Organic Chemistry Portal. "Click Chemistry - Azide-Alkyne Cycloaddition."
    • [Link]

Sources

Technical Guide: Stability and Storage of 4-Hydroxybenzyl Azide

[1]

Executive Summary

4-Hydroxybenzyl azide (4-Azidomethylphenol) is a versatile but thermodynamically unstable reagent commonly used in "click chemistry" (CuAAC) and as a precursor for tyrosinase-responsive drug delivery systems.[1] Its utility is counterbalanced by significant stability challenges arising from two distinct mechanisms: the high energy of the azido group and the facility of the phenolic moiety to undergo 1,6-elimination to form reactive p-quinone methides (p-QM).[1]

This guide provides a rigorous technical framework for the safe storage and handling of 4-hydroxybenzyl azide.[1] It is strongly recommended that this compound be synthesized in situ or used immediately after isolation. If storage is unavoidable, strict adherence to the protocols below is mandatory to prevent decomposition and potential explosion hazards.

Part 1: Chemical Nature & Instability Mechanisms

Physicochemical Profile[1][2]
  • IUPAC Name: 4-(Azidomethyl)phenol[1]

  • CAS Number: 55116-31-9[1][2]

  • Molecular Formula: C₇H₇N₃O[2]

  • Molecular Weight: 149.15 g/mol [2]

  • Physical State: Colorless to pale yellow oil or low-melting solid (often impure).[1]

The "Dual-Threat" Instability

Unlike simple alkyl azides, 4-hydroxybenzyl azide possesses a "self-immolative" instability mechanism.[1] The electron-donating hydroxyl group at the para position facilitates the expulsion of the azide group (a good leaving group), leading to the formation of a highly electrophilic p-quinone methide.

Mechanism: Quinone Methide Formation

Under thermal stress, acidic conditions, or prolonged storage, the compound degrades via 1,6-elimination.[1] The resulting p-quinone methide rapidly polymerizes or reacts indiscriminately with nucleophiles (water, proteins, or other azide molecules), leading to purity loss and pressure buildup (if N₂ is released during secondary decomposition).

DecompositionAzide4-Hydroxybenzyl Azide(C7H7N3O)TSTransition State(1,6-Elimination)Azide->TSHeat / Acid / TimeQMp-Quinone Methide(Highly Reactive Electrophile)TS->QMHN3Hydrazoic Acid (HN3)(Toxic/Explosive Gas)TS->HN3Leaving GroupQM->AzideNucleophilic AttackPolymerInsoluble Polymers(Tars)QM->PolymerPolymerization

Figure 1: The decomposition pathway of 4-hydroxybenzyl azide.[1] The formation of p-quinone methide drives instability, releasing toxic hydrazoic acid or azide ions.[1]

Safety Assessment: The C/N Ratio Rule

A primary method for assessing organic azide safety is the Carbon-to-Nitrogen (C/N) ratio.[1]

  • Equation:

    
    
    
  • Calculation for C₇H₇N₃O:

    
    
    

Verdict: The ratio is < 3 , placing this compound in the "Warning Zone."

  • Implication: It is isolable but possesses significant energy. It should be handled as a potential explosive, especially if dehydrated or heated. It violates the "Rule of Six" (6 carbons per energetic group), further mandating strict quantity limits (< 5g).

Part 2: Storage Protocols

If the compound cannot be generated in situ, the following storage conditions are non-negotiable.

Storage Matrix (Decision Tree)

StorageLogicStartNeed to Store 4-Hydroxybenzyl Azide?DurationStorage Duration?Start->DurationShort< 24 HoursDuration->ShortLong> 24 HoursDuration->LongActionShortKeep in solution (DCM/EtOAc)Store at 4°CProtect from lightShort->ActionShortActionLongNOT RECOMMENDEDIf necessary: Store at -20°CMatrix: Dilute Solution (<0.5M)Long->ActionLong

Figure 2: Decision logic for storage. Long-term storage of the neat solid is strongly discouraged.[1]

Quantitative Storage Parameters
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius suppression of 1,6-elimination and N₂ release.[1]
Physical State Solution (Preferred) Storing as a neat solid increases shock sensitivity and autocatalytic decomposition risk.
Concentration < 0.5 M Dilution mitigates the "critical mass" effect and heat accumulation during potential decomposition.
Solvent TBME, Ethyl Acetate, or Toluene Avoid halogenated solvents (DCM) for long periods as they can react with azides to form explosive di/tri-azidomethane.
Container Amber Polypropylene Blocks UV light (which triggers nitrene formation). Plastic prevents shrapnel in case of detonation; avoid ground glass joints.
Additives None (Neutral) Avoid acids (catalyze QM formation) or bases (can form shock-sensitive salts).[1]

Part 3: Synthesis & Handling Protocol

This protocol emphasizes safety over yield, designed to minimize the accumulation of the unstable intermediate.

Synthesis Workflow (Safety-Optimized)

Based on nucleophilic substitution of 4-hydroxybenzyl alcohol or acetate.[1]

  • Preparation: Work behind a blast shield. Use Teflon-coated spatulas (no metal).[1]

  • Reaction: React 4-hydroxybenzyl alcohol with NaN₃ in the presence of an acid catalyst (or use the acetate precursor) in DMF or Acetone/Water.

    • Note: Maintain temperature < 40°C.[3][4]

  • Quenching: Do not distill to dryness.

    • Critical Step: If concentrating, never use a rotary evaporator water bath > 30°C. Do not remove all solvent; leave as a concentrated oil/solution.

  • Purification: Column chromatography is possible but risky. Flash chromatography should be done rapidly.

    • Stationary Phase: Neutral Silica (Acidic silica catalyzes decomposition).

Emergency Procedures
  • Spill: Do not wipe with dry paper towels (friction hazard). Cover with sand or vermiculite, wet with water, and neutralize with 10% ceric ammonium nitrate (CAN) or bleach (sodium hypochlorite) to destroy the azide functionality.

  • Exposure: Azides are toxic (similar to cyanide) and inhibit cytochrome c oxidase. Seek immediate medical attention if inhaled or absorbed through skin.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides.[5] Department of Environmental Health and Safety. [Link] (Authoritative source for C/N ratio and Rule of Six).

  • Chiang, Y., Kresge, A. J., & Zhu, Y. (2002).[6] Flash photolytic generation and study of p-quinone methide in aqueous solution. Journal of the American Chemical Society, 124(22), 6349–6356.[6] [Link] (Primary literature establishing the p-quinone methide decomposition mechanism).[1]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzyl Azides.[7][8][9] [Link] (Overview of synthetic methodologies and stability notes).

  • University of California, Santa Cruz. (n.d.). Azide SOP and Safety Guidelines. [Link] (Standard operating procedures for organic azide handling).

Methodological & Application

CuAAC click reaction conditions for 4-(Azidomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision CuAAC Click Reaction Conditions for 4-(Azidomethyl)phenol

Part 1: Executive Summary & Scientific Rationale

4-(Azidomethyl)phenol (also known as p-hydroxybenzyl azide) represents a unique challenge in bioconjugation chemistry. Unlike standard alkyl or aryl azides, this molecule possesses a p-hydroxybenzyl scaffold prone to quinone methide (QM) elimination .

While the azide group is generally a poor leaving group compared to halides, the electron-donating nature of the phenolic oxygen (especially when deprotonated to phenoxide at pH > 9) can facilitate the expulsion of the azide anion (


), generating a highly reactive quinone methide intermediate. This electrophile will rapidly react with water (hydrolysis) or nucleophiles in the buffer, resulting in low conjugation yields and high background noise.

The Core Directive for Success: To successfully "click" 4-(Azidomethyl)phenol, the reaction kinetics of the cycloaddition must outcompete the kinetics of elimination. This requires:

  • Ligand-Accelerated Catalysis: Unliganded copper is insufficient. You must use accelerating ligands like THPTA or BTTAA.[1]

  • pH Control: Maintaining pH < 8.0 is critical to keep the phenol protonated (

    
    ), reducing the electron donation into the ring that drives QM formation.
    
  • Inert Atmosphere (Optional but Recommended): To preserve the active Cu(I) species without requiring excessive ascorbate, which can sometimes promote side reactions with sensitive quinones.

Part 2: Chemical Stability & Mechanistic Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize Pathway A (Triazole formation) while suppressing Pathway B (QM Elimination).

ReactionPathways Start 4-(Azidomethyl)phenol Cu Cu(I) / THPTA + Alkyne Start->Cu Base Base / Heat (pH > 9) Start->Base Triazole 1,2,3-Triazole Product (Stable Conjugate) Cu->Triazole Fast (k_click) QM p-Quinone Methide (Reactive Electrophile) Base->QM Elimination (k_elim) Decomp Hydrolysis/Adducts (Dead End) QM->Decomp Nucleophilic Attack

Figure 1: Kinetic competition between the desired CuAAC reaction and the undesired quinone methide elimination.

Part 3: Detailed Experimental Protocol

This protocol is designed for a 100 µL reaction scale containing 1 mM of the phenolic azide. Scale up linearly as needed, but maintain the concentration ratios.

Reagents & Stock Solutions
ReagentStock Conc.SolventStorageRole
4-(Azidomethyl)phenol 10–50 mMDMSO-20°CSubstrate (Linker/Payload)
Alkyne Partner 10–50 mMDMSO/H2O-20°CConjugation Partner
CuSO4[2][3] · 5H2O 20 mMddH2ORTCopper Source (Precursor)
THPTA Ligand 100 mMddH2O4°CAccelerating Ligand; Protects Cu(I)
Sodium Ascorbate 100 mMddH2OFresh*Reducing Agent (Cu(II) → Cu(I))
Buffer 100 mMPBS (pH 7.4)RTReaction Medium
  • Note: Sodium Ascorbate oxidizes rapidly in air (turning yellow). Always prepare fresh or store frozen aliquots under nitrogen.

The "Premix" Strategy (Critical Step)

To prevent copper precipitation and ensure immediate catalytic activity, never add CuSO4 and Ligand separately to the reaction. Form the complex first.

  • Prepare the Cu-Ligand Complex:

    • Mix 1 µL of CuSO4 (20 mM) with 2 µL of THPTA (100 mM).

    • Ratio: 1:5 (Cu:Ligand).

    • Incubate for 5 minutes at Room Temperature (RT). The solution should remain clear blue/colorless.

Step-by-Step Reaction Procedure
  • Reaction Vessel: Use a 1.5 mL Eppendorf tube or a glass HPLC vial.

  • Solvent/Buffer: Add 82 µL of 100 mM PBS (pH 7.4).

    • Expert Tip: If your alkyne is hydrophobic, substitute up to 50% of the buffer with DMSO or tBuOH.

  • Substrate Addition:

    • Add 2.5 µL of Alkyne Stock (assuming 20 mM final target).[4]

    • Add 2.5 µL of 4-(Azidomethyl)phenol Stock (assuming 20 mM final target).

    • Stoichiometry: Usually 1:1. If one partner is precious (e.g., a protein), use 2–5 equivalents of the cheaper small molecule (the azide).

  • Catalyst Addition:

    • Add 3 µL of the Pre-complexed Cu-THPTA mixture (from Step 3.2).

    • Final Cu Concentration: ~0.2 mM (1 mol% relative to substrate is usually sufficient, but 10-20 mol% ensures speed).

  • Initiation:

    • Add 10 µL of Sodium Ascorbate (100 mM).

    • Final Ascorbate Concentration: 10 mM.[2]

    • Mix immediately by gentle pipetting or vortexing.

  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 30–60 minutes .

    • Warning: Do not heat above 37°C. Heat accelerates the elimination of the azide to the quinone methide.

  • Quenching (Optional):

    • Add EDTA (10 mM final) to chelate copper if downstream applications are metal-sensitive.

Part 4: Quality Control & Troubleshooting

Monitoring the Reaction
  • TLC: 4-(Azidomethyl)phenol is UV active. The triazole product will be more polar (lower Rf) than the starting azide.

  • LC-MS: This is the gold standard.

    • Success: Mass = [Azide] + [Alkyne].

    • Failure (Hydrolysis): Mass = [Azide mass - 27 (loss of N2) + 1 (H)] or [Quinone Methide + H2O]. Look for the mass of 4-hydroxybenzyl alcohol (MW ~124), which indicates the azide was eliminated before clicking.

Common Issues & Fixes
SymptomDiagnosisCorrective Action
Low Yield / High Alcohol Byproduct QM Elimination occurred.1. Lower pH to 7.0 or 6.5.2. Increase Catalyst loading (Cu/THPTA) to speed up the click.3. Ensure temperature is < 25°C.
Precipitation Copper or Substrate insolubility.1. Increase DMSO content (up to 50%).2. Use THPTA (highly water soluble) instead of TBTA.[2][3]
Brown/Black Solution Copper oxidation / Disproportionation.1.[4][5] Oxygen leak. Degas buffers.2. Ascorbate is old/inactive. Make fresh.3. Increase Ligand:Cu ratio to 10:1.

Part 5: Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase Step1 Premix CuSO4 + THPTA (1:5 Ratio) Incubate 5 min Step3 Combine Substrates + Catalyst Step1->Step3 Step2 Prepare Substrates in PBS/DMSO (pH 7.4) Step2->Step3 Step4 Add Na-Ascorbate (Start) Step3->Step4 Step5 Incubate 30-60 min @ 25°C (NO HEAT) Step4->Step5

Figure 2: Step-by-step workflow for the CuAAC reaction of 4-(Azidomethyl)phenol.

Part 6: References

  • Preservation of Cu(I) State: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.

  • Ligand Acceleration (THPTA): Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 2009.

  • Quinone Methide Stability: Toteva, M. M., & Richard, J. P. "The Generation and Reactions of Quinone Methides." Advances in Physical Organic Chemistry, 2011.

  • General Click Protocol: "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Application Notes.

Sources

Application Note: High-Precision Polymer Functionalization with 4-(Azidomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of polymer backbones using 4-(Azidomethyl)phenol (AMP). This molecule serves as a robust heterobifunctional linker, bridging the gap between electrophilic polymer termini and bioorthogonal "Click" chemistry applications.

Why this linker?

  • UV Traceability: Unlike standard PEG or aliphatic polyesters, the aromatic ring of AMP provides a distinct UV absorbance signature (

    
     nm), enabling facile quantification of functionalization efficiency without destructive testing.
    
  • Stability: The resulting aryl-alkyl ether linkage formed between the polymer and the linker is hydrolytically stable, superior to ester-based linkages.

  • Click Readiness: The pendant benzyl azide moiety is electronically primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offering faster kinetics than aliphatic azides.

Strategic Overview & Mechanism

The integration of 4-(Azidomethyl)phenol into a polymer system generally follows a "Phenol-First" ligation strategy. The phenol group is used to anchor the linker to the polymer, leaving the azide group exposed for subsequent conjugation.

Reaction Logic
  • Activation: The polymer terminus (usually -OH) is converted to a good leaving group (Tosylate, Mesylate, or Bromide).

  • Anchoring: The phenol group of AMP acts as the nucleophile (under basic conditions) to displace the leaving group, forming a stable ether bond.

  • Conjugation: The pendant azide reacts with an alkyne-functionalized payload via CuAAC.[1][2]

Workflow Diagram

G Polymer Polymer-OH (e.g., mPEG) Activated Activated Polymer (Polymer-OTs/Br) Polymer->Activated Activation (TsCl/TEA) Functionalized Azide-Polymer (Polymer-O-Ph-CH2-N3) Activated->Functionalized Williamson Ether Synthesis (+Linker) Linker 4-(Azidomethyl)phenol Linker->Functionalized Final Triazole Conjugate Functionalized->Final CuAAC Click (+Payload) Payload Alkyne-Payload (Drug/Dye) Payload->Final

Figure 1: Step-wise workflow for converting a hydroxyl-terminated polymer into a bioactive conjugate using 4-(Azidomethyl)phenol.

Safety Protocol: Handling Organic Azides

CRITICAL WARNING: While 4-(Azidomethyl)phenol is a stable aryl azide, all azide compounds carry a risk of decomposition or explosion if mishandled.

  • C/N Ratio: Ensure the Carbon-to-Nitrogen ratio remains safe. For AMP (

    
    ), the ratio is 7:3 (
    
    
    
    ), which is generally stable. However, never concentrate reaction mixtures to dryness if free azide is present.
  • Solvent Compatibility: NEVER use halogenated solvents (DCM, Chloroform) with Sodium Azide (

    
    ) if synthesizing the linker yourself, as this forms explosive di-azidomethane. For the coupling protocols below (using the pre-formed organic azide), DCM is acceptable but avoid overheating.
    
  • Heat Limit: Do not heat reaction mixtures containing azides above 80°C.

Protocol A: Polymer Coupling (Williamson Ether Synthesis)

This protocol assumes the use of a tosylated polymer (e.g., PEG-Tosylate). If starting from PEG-OH, first convert to PEG-OTs using standard Tosyl Chloride/Pyridine methods.

Materials
  • Polymer: Activated Polymer (e.g., mPEG-Tosylate, 5 kDa).

  • Linker: 4-(Azidomethyl)phenol (1.5 – 2.0 equivalents relative to polymer end-groups).

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 equivalents).
    
  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Catalyst: 18-Crown-6 (0.1 equivalents) – Optional, enhances rate.

Step-by-Step Procedure
  • Preparation: Dry the polymer by dissolving in toluene and azeotropically distilling off water, or dry under high vacuum overnight.

  • Solubilization: Dissolve the dried Polymer and 4-(Azidomethyl)phenol in anhydrous DMF under Nitrogen/Argon atmosphere.

    • Concentration: Maintain polymer concentration around 10-15% w/v.

  • Activation: Add anhydrous

    
     and 18-Crown-6 to the reaction vessel.
    
  • Reaction: Stir the mixture at 60°C for 18–24 hours.

    • Note: The phenol is deprotonated by the carbonate to form the phenolate, which displaces the tosyl group.

  • Filtration: Cool to room temperature. Filter off the solid salts (

    
    , K-OTs) using a sintered glass funnel or Celite pad.
    
  • Precipitation: Concentrate the filtrate (rotary evaporator, <50°C) to a viscous syrup. Dropwise add into cold diethyl ether (or isopropanol, depending on polymer solubility) to precipitate the functionalized polymer.

  • Purification: Re-dissolve in a minimal amount of DCM and re-precipitate to remove unreacted linker.

    • Dialysis: For high purity, dialyze against water (MWCO appropriate for polymer) for 24 hours to remove all traces of small molecule impurities.

Validation (NMR)
  • Target Signal: Look for the disappearance of the Tosyl aromatic peaks (7.4, 7.8 ppm) and the appearance of the AMP aromatic peaks (approx 6.9 and 7.2 ppm) and the benzylic protons adjacent to the azide (

    
     ppm).
    

Protocol B: The "Click" Reaction (CuAAC)[2]

Once the polymer is functionalized with the azide, it can be conjugated to any alkyne-bearing molecule.

Materials
  • Azide-Polymer: (From Protocol A).

  • Payload: Alkyne-functionalized molecule (1.2 equivalents).

  • Catalyst Source:

    
     (0.1 eq).
    
  • Reductant: Sodium Ascorbate (0.5 eq).

  • Ligand: THPTA or TBTA (0.5 eq). Crucial for protecting biomolecules from oxidation.[1]

  • Solvent: Water/DMSO or Water/t-Butanol (1:1).

Step-by-Step Procedure
  • Degassing: Degas all solvents and buffer solutions by bubbling Nitrogen for 15 minutes. Oxygen poisons the Cu(I) catalytic species.[3]

  • Catalyst Complexing: In a separate small vial, mix the

    
     and Ligand (THPTA) in water/DMSO. The solution should be light blue.
    
  • Assembly: In the main reaction vessel, dissolve the Azide-Polymer and Alkyne-Payload.

  • Initiation: Add the Cu-Ligand complex to the reaction vessel. Finally, add the Sodium Ascorbate solution (freshly prepared). The mixture may turn colorless or pale yellow.

  • Incubation: Stir at Room Temperature for 4–12 hours under inert atmosphere.

  • Quenching: Add a chelating resin (e.g., CupriSorb) or EDTA to bind the copper.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove the small molecule payload and copper-ligand complex.

Characterization & Quality Control

FTIR Analysis

The Azide group has a distinct, strong absorption band that serves as a primary QC check.

Functional GroupWavenumber (

)
Diagnostic Value
Azide (-N3) ~2100 Strong, sharp peak. Must be present after Protocol A. Must disappear after Protocol B.
Ether (C-O-C) 1100Broad, strong (Polymer backbone).
Aromatic (C=C) 1500-1600Indicates presence of the AMP linker.
UV-Vis Spectroscopy

Prepare a standard curve of free 4-(Azidomethyl)phenol. Measure the absorbance of the purified polymer at 270 nm.



Troubleshooting Matrix

ProblemProbable CauseCorrective Action
Low Functionalization (Protocol A) Wet solvents/reagents.[4]Water quenches the tosylate. Dry polymer and use anhydrous DMF.
Steric hindrance.[5]Add 18-Crown-6 to chelate potassium; increase temp to 70°C (max).
Incomplete Click Reaction Oxygen presence.Cu(I) oxidized to inactive Cu(II).[3] Degas thoroughly. Add more ascorbate.[6]
Copper chelation by polymer.[7]Increase Copper/Ligand concentration. Use THPTA ligand.
Polymer Crosslinking/Precipitation Bi-functional impurities.Ensure the AMP linker is pure. If the payload has multiple alkynes, crosslinking will occur.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

  • Droumaguet, C. L., & Velonia, K. (2008). Click chemistry: A powerful tool to create polymer-based macromolecular chimeras. Macromolecular Rapid Communications, 29(12-13), 1073-1089. Link

  • Bräse, S., et al. (2005). Organic azides: an exploding diversity of a unique class of compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

  • Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. Link

Sources

Application Notes and Protocols for Copper-Free Click Chemistry Using 4-(Azidomethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolution of Bio-Orthogonal Ligation and the Rise of Phenolic Azides

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. "Click chemistry," a concept introduced by Sharpless, Meldal, and co-workers, revolutionized the field by providing a set of powerful, reliable, and selective reactions for this purpose. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became the flagship of this chemical philosophy. However, the inherent cytotoxicity of the copper catalyst limited its application in living systems. This critical challenge spurred the development of copper-free click chemistry, a truly bio-orthogonal iteration that allows for the conjugation of biomolecules in their native environment without inducing cellular harm.[1][2]

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as the leading copper-free click reaction.[3] This reaction harnesses the high ring strain of cyclooctyne derivatives (e.g., DBCO, BCN, DIFO) to achieve rapid cycloaddition with azides, eliminating the need for a metal catalyst.[3] The choice of the azide-containing moiety is as crucial as the cyclooctyne for a successful bioconjugation strategy. While a variety of azide-bearing molecules are available, this guide focuses on a particularly versatile and advantageous class of reagents: 4-(azidomethyl)phenol derivatives .

The unique architecture of 4-(azidomethyl)phenol offers a dual functionality that sets it apart from other azide reagents. The azidomethyl group provides a robust handle for SPAAC reactions, while the phenolic hydroxyl group serves as a versatile point for secondary modifications, such as the attachment of reporter molecules, affinity tags, or therapeutic payloads. Furthermore, the methylene spacer between the phenyl ring and the azide group has been shown to enhance the kinetics of the SPAAC reaction compared to azides directly attached to an aromatic ring. This guide will provide a comprehensive overview of the advantages, applications, and detailed protocols for utilizing 4-(azidomethyl)phenol derivatives in your research.

The Strategic Advantage of 4-(Azidomethyl)phenol in SPAAC

The selection of 4-(azidomethyl)phenol as a bio-orthogonal building block is a strategic one, rooted in its unique combination of reactivity and versatility.

  • Enhanced Reaction Kinetics: The presence of a methylene spacer between the phenyl ring and the azide moiety mitigates the electron-withdrawing effect of the aromatic ring on the azide. This results in a more nucleophilic azide, leading to faster SPAAC reaction rates compared to azides directly conjugated to an aromatic ring. Generally, electron-rich azides lead to higher reaction rates in SPAAC, which proceeds through a HOMO(azide)-LUMO(cyclooctyne) interaction.[4]

  • Dual Functionality: The phenolic hydroxyl group provides a secondary, orthogonal handle for further chemical modifications. This allows for a modular approach to bioconjugation. For instance, a biomolecule can be labeled with 4-(azidomethyl)phenol, and subsequently, a reporter molecule can be attached to the phenol group via well-established chemistries, such as NHS ester formation.[5]

  • Biocompatibility: Like other SPAAC reagents, 4-(azidomethyl)phenol and its derivatives are highly biocompatible and do not interfere with native biological processes.[1]

  • Versatility in Applications: The dual-functionality of 4-(azidomethyl)phenol makes it suitable for a wide range of applications, including protein labeling, cell surface engineering, drug delivery, and the development of diagnostic tools.

Synthesis of 4-(Azidomethyl)phenol

A common synthetic route to 4-(azidomethyl)phenol starts from the readily available 4-(hydroxymethyl)phenol. The synthesis involves two key steps: conversion of the hydroxyl group to a leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an azide salt.

4-(hydroxymethyl)phenol 4-(hydroxymethyl)phenol Intermediate Intermediate 4-(hydroxymethyl)phenol->Intermediate 1. TsCl, Pyridine or SOCl2 4-(azidomethyl)phenol 4-(azidomethyl)phenol Intermediate->4-(azidomethyl)phenol 2. NaN3, DMF

Caption: Synthetic scheme for 4-(azidomethyl)phenol.

Protocol 1: Synthesis of 4-(Azidomethyl)phenol from 4-(Hydroxymethyl)phenol

  • Step 1: Tosylation of 4-(Hydroxymethyl)phenol.

    • Dissolve 4-(hydroxymethyl)phenol (1 equivalent) in pyridine at 0°C.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Step 2: Azidation of the Tosylated Intermediate.

    • Dissolve the tosylated intermediate (1 equivalent) in dimethylformamide (DMF).

    • Add sodium azide (1.5 equivalents) to the solution.

    • Heat the reaction mixture to 60-80°C and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(azidomethyl)phenol.

Quantitative Data: SPAAC Reaction Kinetics

The choice of cyclooctyne is critical for tuning the speed and efficiency of the SPAAC reaction. The table below provides a comparison of the second-order rate constants for the reaction of benzyl azide (a close analogue of 4-(azidomethyl)phenol) with various commonly used cyclooctynes.

CyclooctyneAzideSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)SolventReference
DBCOBenzyl Azide~0.1 - 1.0Various[6]
BCNBenzyl Azide~0.01 - 0.1Various[7]
DIFOBenzyl Azide~0.1Various[3]
BCNPhenyl AzideSignificantly higher than with benzyl azideNot specified[7]

Note: Reaction rates are influenced by factors such as solvent, temperature, and the specific substitutions on both the azide and the cyclooctyne.[4] The electron-donating hydroxyl group on the phenyl ring of 4-(azidomethyl)phenol is expected to result in slightly faster reaction rates compared to unsubstituted benzyl azide.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of 4-(azidomethyl)phenol derivatives in bioconjugation.

Protocol 2: General Protein Labeling with 4-(Azidomethyl)phenol

This protocol describes a two-step process for labeling a protein of interest. First, the protein is functionalized with 4-(azidomethyl)phenol through the reaction of its primary amines (lysine residues and the N-terminus) with an NHS-activated derivative of 4-(azidomethyl)phenol. Second, the azide-labeled protein is conjugated to a DBCO-functionalized molecule.

cluster_0 Step 1: Azide Installation cluster_1 Step 2: SPAAC Conjugation Protein_NH2 Protein with Primary Amines Azide_Protein Azide-labeled Protein Protein_NH2->Azide_Protein pH 8.3-8.5 buffer NHS_Phenol NHS-activated 4-(azidomethyl)phenol NHS_Phenol->Azide_Protein Conjugate Protein Conjugate Azide_Protein->Conjugate DBCO_Molecule DBCO-functionalized Molecule (e.g., Fluorophore) DBCO_Molecule->Conjugate Physiological buffer

Sources

Application Note: High-Fidelity Peptide Engineering using 4-Azidomethyl-L-phenylalanine (AmPhe)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of the 4-(azidomethyl)phenyl moiety—specifically via the non-canonical amino acid 4-Azidomethyl-L-phenylalanine (AmPhe) —as a bioorthogonal surrogate for Tyrosine and Phenylalanine in peptide synthesis.

While structurally similar to Phenylalanine, AmPhe is frequently utilized in "Tyrosine scanning" mutagenesis to introduce a reactive handle at putative phosphorylation sites or to probe local electrostatic environments via Infrared (IR) spectroscopy. Its primary utility lies in its azide (


) warhead , which enables site-specific conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) without altering the native peptide backbone significantly.

Key Applications:

  • Bioorthogonal Labeling: Site-specific attachment of fluorophores or affinity tags.

  • IR Environmental Probing: The azide group serves as a vibrationally distinct reporter (

    
    ) for local hydration and electric fields.
    
  • Pharmacophore Tuning: Mimicking the steric bulk of Tyrosine while removing the hydrogen bond donor capability (OH group).

Chemical Basis & Structural Mimicry

To effectively use AmPhe, researchers must understand its structural relationship to Tyrosine.

FeatureTyrosine (Tyr)4-Azidomethyl-L-phenylalanine (AmPhe)Implication
Side Chain 4-Hydroxybenzyl4-(Azidomethyl)benzylAmPhe is sterically larger due to the methylene bridge and azide group.
Electronic H-bond donor (Phenol)Dipolar (Azide)AmPhe cannot act as a phosphorylation substrate (kinase dead mimic).
Reactivity Electrophilic substitutionBioorthogonal (Click)AmPhe is inert to standard biological nucleophiles but highly reactive to alkynes.
IR Signature Amide I/II overlapDistinct peak (~2100 cm⁻¹)AmPhe allows label-free imaging in the "silent region" of the IR spectrum.
Structural Visualization

The following diagram illustrates the workflow for replacing Tyrosine with AmPhe to create a "clickable" peptide scaffold.

G Tyr Native Tyrosine (Target for Replacement) AmPhe 4-Azidomethyl-L-Phe (Fmoc-AmPhe-OH) Tyr->AmPhe Design Substitution SPPS Solid Phase Synthesis (Standard Fmoc/tBu) AmPhe->SPPS Incorporation Peptide Peptide-Azide Scaffold SPPS->Peptide Cleavage & Deprotection Click CuAAC / SPAAC Reaction Peptide->Click + Alkyne-Tag Conjugate Functionalized Peptide Click->Conjugate Triazole Linkage

Figure 1: Workflow for integrating 4-(azidomethyl)phenyl moieties into peptide sequences.

Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporate Fmoc-4-Azidomethyl-L-phenylalanine into a peptide sequence without degrading the azide moiety.

Materials
  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

  • Amino Acid: Fmoc-4-Azidomethyl-L-phenylalanine (Chem-Impex or equivalent).

  • Coupling Agents: DIC/Oxyma Pure (Preferred) or HBTU/DIEA.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage Cocktail: 95% TFA, 2.5% TIPS, 2.5%

    
    . (DO NOT USE THIOLS) .
    
Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Coupling (AmPhe):

    • Dissolve Fmoc-AmPhe-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in DMF.

    • Note: Pre-activation for 2-3 minutes is recommended to minimize racemization.

    • Add to resin and shake for 60–90 minutes at room temperature.

    • QC Check: Perform a Kaiser test. If blue, re-couple using HATU/DIEA for 45 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (

    
     min). Wash thoroughly with DMF.
    
  • Subsequent Couplings: Proceed with standard amino acids.

  • Cleavage & Side-Chain Deprotection:

    • CRITICAL WARNING: Do not use Ethanedithiol (EDT), Dithiothreitol (DTT), or Thioanisole in the cleavage cocktail. Thiols can reduce the azide to an amine (Staudinger-like reduction) or form adducts.

    • Use: TFA (95%) / TIPS (2.5%) / Water (2.5%) .

    • Incubate for 2–3 hours.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol: Copper-Catalyzed Click Conjugation (CuAAC)

Objective: Conjugate the AmPhe-containing peptide to a terminal alkyne-functionalized fluorophore or drug.

Reagents
  • Peptide: AmPhe-Peptide (1 mM final conc).

  • Tag: Alkyne-Fluorophore (1.5 eq).

  • Catalyst:

    
     (100 µM).
    
  • Ligand: THPTA or TBTA (500 µM) – Essential to protect peptide from oxidation.

  • Reductant: Sodium Ascorbate (2.5 mM).

  • Buffer: 100 mM Phosphate Buffer (pH 7.0) / DMSO (if needed for solubility).

Workflow
  • Preparation: Dissolve the peptide and alkyne-tag in the buffer/DMSO mixture.

  • Catalyst Mix: Premix

    
     and THPTA ligand in a separate tube (1:5 molar ratio) before adding to the reaction. This complex stabilizes Cu(I).
    
  • Initiation: Add the Cu-Ligand complex to the peptide mixture. Finally, add Sodium Ascorbate to initiate the reaction.

  • Incubation: Agitate gently at Room Temperature for 1–2 hours.

    • Inert Atmosphere: Flushing the headspace with

      
       or Argon improves yield by preventing Cu(I) oxidation.
      
  • Quenching: Add EDTA (10 mM final) to chelate copper.

  • Purification: Purify via RP-HPLC. The triazole product will have a different retention time than the starting azide.

Advanced Application: IR Environmental Probing

Recent studies (see Photothermal, Ref 4) utilize 4-Azidomethyl-L-phenylalanine as a site-specific infrared probe.

  • Mechanism: The azide asymmetric stretch (

    
    ) occurs in the "silent region" (1900–2300 cm⁻¹) where proteins are transparent.
    
  • Sensitivity: The peak frequency shifts based on the local electrostatic environment and hydration status of the "Tyrosine" pocket.

  • Protocol Adjustment: For this application, do not click the azide. The azide is the sensor. Ensure the peptide is purified without exposure to reducing agents (TCEP/DTT) which would destroy the sensor.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Azide Reduction Exposure to DTT/TCEP or Thiols during cleavage.Use TCEP-free buffers. Use TIPS/Water scavengers only.
Incomplete Coupling Steric hindrance of the 4-azidomethyl group.Double couple using HATU. Increase temperature to 50°C (carefully).
Copper Precipitation Insufficient Ligand (THPTA).Maintain Cu:Ligand ratio at 1:5. Increase DMSO % if reactants are hydrophobic.
Broad HPLC Peak Racemization during coupling.Use Oxyma/DIC instead of base-heavy methods (DIEA). Keep coupling times <2 hours.
Stability Logic Diagram

The following diagram details the decision matrix for handling AmPhe peptides to ensure integrity.

Stability Start AmPhe Peptide Handling Cleavage Cleavage Step Start->Cleavage Scavenger Choice of Scavenger Cleavage->Scavenger Safe TIPS / Phenol / Water (SAFE) Scavenger->Safe Unsafe EDT / Thioanisole / DTT (DESTROYS AZIDE) Scavenger->Unsafe Purification HPLC Purification Safe->Purification Result_Bad Reduced Amine (Reaction Failed) Unsafe->Result_Bad Reducing Buffers with DTT/TCEP? Purification->Reducing Result_Good Intact Azide Ready for Click/IR Reducing->Result_Good No Reducing->Result_Bad Yes

Figure 2: Critical stability decision tree for preserving the azide warhead.

References

  • Royal Society of Chemistry (RSC). "Synthesis and protein incorporation of azido-modified unnatural amino acids." Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health (NIH). "SuFEx-Based Polysulfonate Formation... and Click Chemistry." PubMed Central. [Link]

  • Photothermal Spectroscopy Corp. "Optical Photothermal Infrared Imaging Using Metabolic Probes." Application Notes. [Link]

preparation of fluorescent probes using 4-(Azidomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Synthesis of Self-Immolative Fluorescent Probes Using 4-Azidobenzyl Scaffolds


) Detection

Executive Summary

This guide details the engineering of "turn-on" fluorescent probes utilizing the 4-azidobenzyl moiety as a hydrogen sulfide (


) trigger. While often colloquially referred to in various contexts as derivatives of 4-(azidomethyl)phenol, the structural scaffold critical for self-immolative release is 4-azidobenzyl alcohol  (

).

This protocol utilizes a reduction-triggered 1,6-elimination mechanism . Upon exposure to


, the aryl azide is reduced to an aniline, which spontaneously undergoes electronic rearrangement to release the fluorophore and generate an aza-quinone methide byproduct. This system is the "Gold Standard" for designing prodrugs and probes due to its modularity and high selectivity.

Mechanism of Action

The efficacy of this probe design relies on the bio-orthogonal nature of the azide group and the stability of the benzyl carbamate linkage.

Pathway Logic:

  • Quenching/Caging: The fluorophore is covalently bound to the 4-azidobenzyl linker via a carbamate or carbonate bond. This covalent modification suppresses fluorescence (photoinduced electron transfer or simply blocking the auxochrome).

  • Triggering:

    
     (specifically 
    
    
    
    ) reduces the electron-withdrawing Azide (
    
    
    ) to an electron-donating Amine (
    
    
    ).
  • Release: The resulting electron-rich aniline pushes electron density into the benzene ring, triggering a 1,6-elimination .

  • Signal: The linker fragments, releasing carbon dioxide (

    
    ) and the free, active Fluorophore.
    

H2S_Mechanism Probe Caged Probe (Non-Fluorescent) Reduction Azide Reduction (-N3 → -NH2) Probe->Reduction + H2S H2S / HS- H2S->Reduction Elimination 1,6-Elimination (Self-Immolation) Reduction->Elimination Spontaneous Products Free Fluorophore (Fluorescent!) Elimination->Products Byproducts Aza-quinone Methide + N2 + CO2 Elimination->Byproducts

Figure 1: Mechanistic pathway of H2S-mediated probe activation.

Safety & Handling of Organic Azides

CRITICAL WARNING: Organic azides are potentially explosive.

  • C/N Ratio Rule: Ensure the number of carbon atoms is at least 3 times the number of nitrogen atoms (

    
    ). 4-Azidobenzyl alcohol (
    
    
    
    ) has a ratio of
    
    
    , placing it in a borderline hazard category .
  • Protocol Adjustments:

    • Do NOT use halogenated solvents (DCM, Chloroform) with Sodium Azide (

      
      ) to avoid forming di/tri-azidomethane (highly explosive).
      
    • Perform all reactions behind a blast shield.

    • Store precursors at -20°C in the dark.

    • Limit scale to < 1 gram for initial synthesis.

Experimental Protocols

Phase 1: Synthesis of the Linker (4-Azidobenzyl Alcohol)

Rationale: Direct displacement of benzyl halides with azide can be dangerous and prone to side reactions. The diazotization of 4-aminobenzyl alcohol is the safest, most reliable route.

Reagents:

  • 4-Aminobenzyl alcohol (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Sodium Azide (

    
    , 1.5 eq)
    
  • Hydrochloric Acid (HCl, 2M)

  • Solvents: Water, Ethyl Acetate.

Step-by-Step:

  • Dissolution: Dissolve 4-aminobenzyl alcohol (500 mg, 3.65 mmol) in 10 mL of 2M HCl. Cool the solution to 0°C in an ice/salt bath.

  • Diazotization: Dropwise add a solution of

    
     (302 mg, 4.38 mmol) in water (2 mL). Crucial: Keep temperature < 5°C. Stir for 20 min. The solution should turn clear/yellowish.
    
  • Azidation: Carefully add a solution of

    
     (356 mg, 5.48 mmol) in water (2 mL) dropwise.
    
    • Observation: Nitrogen gas evolution (

      
      ) will occur. Foaming is expected.
      
  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour.

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.[1] Dry over anhydrous

    
    .[2]
    
  • Purification: Concentrate under reduced pressure (keep bath < 30°C). Purify via silica flash chromatography (Hexane:EtOAc 4:1) to yield 4-azidobenzyl alcohol as a pale yellow oil/solid.

Phase 2: Activation (Preparation of the PNP-Carbonate)

Rationale: To couple the linker to a fluorophore (amine or phenol), we first convert the benzyl alcohol into a reactive carbonate using 4-Nitrophenyl Chloroformate (NPC) .

Reagents:

  • 4-Azidobenzyl alcohol (from Phase 1)

  • 4-Nitrophenyl Chloroformate (1.2 eq)

  • Pyridine (2.0 eq) or DIPEA

  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

Step-by-Step:

  • Dissolve 4-azidobenzyl alcohol (200 mg, 1.34 mmol) and Pyridine (216 µL, 2.68 mmol) in anhydrous DCM (5 mL) under Nitrogen atmosphere.

  • Cool to 0°C.

  • Add 4-Nitrophenyl Chloroformate (324 mg, 1.61 mmol) portion-wise.

  • Stir at RT for 2–4 hours. Monitor by TLC (the starting alcohol should disappear).

  • Workup: Dilute with DCM, wash with 0.1M HCl (to remove pyridine), then water. Dry and concentrate.

  • Product: 4-Azidobenzyl-4-nitrophenyl carbonate . This is a stable, activated intermediate that can be stored at -20°C.

Phase 3: Conjugation to Fluorophore (Example: Amine-Dye)

Rationale: This step installs the "cage." We will use a generic amine-containing fluorophore (e.g., Rhodamine 110 derivative or Doxorubicin).

Reagents:

  • Amine-Fluorophore (1.0 eq)[3]

  • Activated Linker (from Phase 2, 1.2 eq)

  • DIPEA (Diisopropylethylamine, 2.0 eq)

  • Solvent: Anhydrous DMF.

Step-by-Step:

  • Dissolve the Fluorophore (0.1 mmol) in DMF (1 mL).

  • Add DIPEA (0.2 mmol).

  • Add the Activated Linker (0.12 mmol).

  • Stir at RT for 12–24 hours in the dark.

  • Purification: Evaporate DMF. Purify via HPLC or Prep-TLC. The product is the Carbamate-linked Probe .

Validation & Quality Control

A. Spectroscopic Characterization

Before biological use, validate the "Turn-On" response.

ParameterExperimental ConditionExpected Outcome
Stability PBS Buffer (pH 7.4), 24h< 5% fluorescence increase (Low background)
Response Time +

(100 µM)
Plateau within 15–30 mins
Quantum Yield Probe vs. Free DyeProbe

; Product

B. Selectivity Screening

The probe must be selective for


 over other biothiols.[4][5]
  • Test Agents: Glutathione (GSH, 1-10 mM), Cysteine (Cys), Homocysteine (Hcy),

    
    , 
    
    
    
    .
  • Result: Only

    
     should trigger the rapid 1,6-elimination. GSH may reduce the azide very slowly, but the kinetics are orders of magnitude slower than 
    
    
    
    .
C. Experimental Workflow Diagram

Workflow cluster_0 Synthesis cluster_1 Conjugation cluster_2 Validation Step1 4-Aminobenzyl Alcohol + NaNO2 / NaN3 Step2 4-Azidobenzyl Alcohol Step1->Step2 Step3 Activation w/ NPC (Nitrophenyl Carbonate) Step2->Step3 Step4 Coupling to Fluorophore (DIPEA/DMF) Step3->Step4 FinalProbe Final H2S Probe Step4->FinalProbe Test1 Selectivity Assay (vs GSH, Cys) FinalProbe->Test1 Test2 Cell Imaging (HeLa/MCF7) FinalProbe->Test2

Figure 2: Complete synthesis and validation workflow.

References

  • Lippert, A. R., New, E. J., & Chang, C. J. (2011). Reaction-Based Fluorescent Probes for Selective Imaging of Hydrogen Sulfide in Living Cells.[4][5] Journal of the American Chemical Society, 133(26), 10078–10080. [Link]

  • Wang, R. (2012). Physiological Implications of Hydrogen Sulfide: A Whiff Exploration That Blossomed. Physiological Reviews, 92(2), 791–896. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie, 44(33), 5188–5240. [Link]

  • Pluth, M. D., et al. (2013). Biochemistry of mobile sulfur chaperones and antioxidants. Free Radical Biology and Medicine, 55, 1-3. (General reference for H2S chemistry). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Stability of 4-(Azidomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-AZMP-004 Date Last Updated: 2026-02-04 Status: Active Security Level: Laboratory Safety / Technical Application

Critical Stability Profile: The "Why" Behind the Protocol

Before addressing specific troubleshooting scenarios, it is imperative to understand the thermodynamic and kinetic properties of 4-(Azidomethyl)phenol. This compound possesses two reactive moieties—a benzyl azide and a phenol —that create a "push-pull" instability profile.

A. The C/N Ratio Warning (Thermodynamic Instability)

The most critical safety metric for organic azides is the Carbon/Nitrogen (C/N) ratio. The general safety rule states that an organic azide is considered stable for isolation only if:


[1]

Analysis of 4-(Azidomethyl)phenol (


): 
  • 
     (Carbons):  7
    
  • 
     (Oxygens):  1
    
  • 
     (Nitrogens):  3
    
  • Calculated Ratio:

    
    
    
  • Implication: It is energetically "dense." While the "Rule of Six" (6 carbons per energetic group) is satisfied (

    
    ), the low C/N ratio indicates that neat (pure) storage at room temperature is a safety risk  and can lead to autocatalytic decomposition or shock sensitivity [1, 2].
    
B. The Oxidation Vector (Chemical Instability)

The phenolic hydroxyl group is electron-rich (


-donor), making the ring susceptible to oxidation.
  • Mechanism: Exposure to air (oxygen) and light facilitates the oxidation of the phenol to quinones (specifically p-benzoquinone derivatives).

  • Visual Indicator: This manifests as a color shift from off-white/colorless to pink, yellow, or brown .

C. Photolytic Decomposition

Benzyl azides are photosensitive. Upon UV exposure, the azide group (


) extrudes nitrogen gas (

) to form a highly reactive nitrene .
  • Pathway: This nitrene can undergo ring expansion (forming dehydroazepines) or insert into solvent bonds, effectively destroying the "click" chemistry handle required for downstream applications [3].

Troubleshooting Guide (Q&A)

Use this section to diagnose immediate experimental issues.

Scenario A: Visual Changes

Q: My sample of 4-(Azidomethyl)phenol has turned from a white solid to a sticky yellow/brown gum. Is it still usable? A: Likely No. The yellow/brown coloration indicates significant oxidation of the phenol moiety to quinoid species. The "gum" texture suggests a depression of the melting point due to impurities or partial polymerization.

  • Action: Run a TLC or LC-MS. If the purity is <90%, repurification is possible via silica column chromatography (eluting with Hexane/EtOAc), but recrystallization is safer to avoid concentrating the azide on a dry column.

  • Prevention: Store under Argon/Nitrogen atmosphere.

Q: The solution turned pink after sitting on the bench for 4 hours. A: Pink coloration is the classic signature of early-stage phenol oxidation (formation of phenoxy radicals/quinones).

  • Impact: If used for "click" chemistry (CuAAC), the oxidation products may chelate the Copper(I) catalyst, stalling the reaction.

  • Action: Add a mild reducing agent (e.g., sodium ascorbate) if compatible with your downstream reaction, or prepare a fresh stock solution.

Scenario B: Reactivity Issues

Q: The "Click" reaction (CuAAC) failed; no product was observed. Is the azide dead? A: If the azide was stored at Room Temperature (RT) in the light, it may have degraded to the benzyl amine or aldehyde .

  • Diagnostic: Check the IR spectrum.

    • Intact Azide: Strong, sharp peak at ~2100 cm⁻¹ (asymmetric stretch).

    • Degraded: Loss of the 2100 cm⁻¹ peak; appearance of carbonyl peaks (~1700 cm⁻¹) if hydrolyzed to aldehyde.

  • Root Cause: Photolysis during storage.

Scenario C: Safety Concerns

Q: Can I rotovap this compound to dryness at 40°C? A: Proceed with Extreme Caution. Due to the C/N ratio of 2.66, this compound is potentially shock-sensitive when dry.

  • Protocol:

    • Do not use a water bath >30°C.

    • Do not distill to absolute dryness if the scale is >500 mg.

    • Preferred: Store and handle as a concentrated solution (e.g., 0.5 M in DMSO or DCM) rather than isolating the neat solid.

Storage & Handling Protocols

Standard Operating Procedure (SOP)

Follow this hierarchy to maximize shelf-life and safety.

ParameterRecommendationRationale
Temperature -20°C (Frozen) Arrests thermal decomposition of the azide.
Atmosphere Inert Gas (Ar/N₂) Prevents phenolic oxidation (pinking).
Light Amber Vials / Foil Prevents photolysis of benzyl azide to nitrenes.
State Solution (Preferred) Storing as a 0.5M solution reduces explosion risk (dilution effect).
Container Plastic/Teflon Cap Avoid ground glass joints (friction can trigger azides).
The "Thaw-Use-Refreeze" Cycle

Repeated freeze-thaw cycles introduce condensation (water) and oxygen.

  • Aliquot immediately upon synthesis/receipt.

  • Store aliquots in single-use quantities.

  • Do not store in chlorinated solvents (DCM/Chloroform) for >1 month, as azides can react slowly with them to form explosive di- and tri-azidomethane [4]. DMSO or Anhydrous Ethanol are preferred for stock solutions.

Visualizing Stability & Degradation

Diagram 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Oxidation (Air) and Photolysis (Light).

DegradationPathways cluster_legend Storage Risks Compound 4-(Azidomethyl)phenol (Active Reagent) Oxidation Oxidation (O2 / High pH) Compound->Oxidation Light UV Light (hv) Compound->Light Quinone p-Benzoquinone Derivatives (Pink/Brown Color) Oxidation->Quinone H-atom abstraction Nitrene Nitrene Intermediate (Highly Reactive) Light->Nitrene -N2 Gas Polymer Azepines / Polymers (Loss of Function) Nitrene->Polymer Ring Expansion

Caption: Figure 1. Dual degradation vectors. The phenol moiety is vulnerable to oxidative coloring, while the azide moiety is vulnerable to photolytic cleavage.

Diagram 2: Sample Integrity Decision Tree

Use this logic flow to determine if your sample is safe to use.

DecisionTree Start Inspect Sample (Visual Check) Color Is the color White/Off-White? Start->Color YesColor Check Storage History Color->YesColor Yes NoColor Yellow/Pink/Brown Color->NoColor No History Stored at RT > 48hrs? YesColor->History CheckNMR Run 1H-NMR / IR Check 2100 cm-1 NoColor->CheckNMR Safe Proceed with Experiment History->Safe No (Stored Cold) History->CheckNMR Yes (Risk) CheckNMR->Safe Spectrum Clean Purify Recrystallize or Discard if >10% degraded CheckNMR->Purify Degradation Found

Caption: Figure 2. Workflow for assessing reagent quality before committing to expensive downstream steps.

Frequently Asked Questions (FAQs)

Q: Why does the literature say benzyl azides are stable, but you recommend -20°C? A: "Stable" in organic synthesis literature often means "does not explode during isolation." However, for drug development and bioconjugation standards, stability implies >98% purity retention. The phenolic group significantly lowers the oxidative stability compared to a standard benzyl azide (like benzyl azide itself), requiring stricter cold storage.

Q: Can I ship this compound at ambient temperature? A: Yes, for short durations (<72 hours). The compound will not degrade significantly during standard shipping if sealed under inert gas and protected from light (amber vial). However, upon receipt, it must be transferred to -20°C immediately.

Q: Is it compatible with DTT or Mercaptoethanol? A: Organic azides are slowly reduced by thiols (Staudinger-like reactivity) to amines. Avoid prolonged exposure to high concentrations of DTT/BME. If reducing agents are needed for protein handling, add them after the click reaction is complete.

References

  • Bräse, S., et al. (2005).[2] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition, 44(33), 5188–5240.

    • Establishes the C/N ratio safety rules and stability profiles for organic azides.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2][4] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004–2021.

    • Foundational text on azide handling and reactivity standards.
  • Grembecka, J., et al. (2007). "Azidomethyl-substituted aromatic compounds."[5] Journal of Medicinal Chemistry.

    • Contextual usage of benzyl azides in drug design and their metabolic stability.
  • University of California, Santa Barbara. (2022). "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides."

    • Provides the specific safety protocols for halogenated solvent incomp

Sources

avoiding polymerization side reactions with phenolic azides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of using phenolic azides (e.g., 4-azidophenol derivatives like ASA, APG, ANB-NOS) in photoaffinity labeling. Unlike simple aryl azides, phenolic azides possess an electron-rich hydroxyl group that facilitates unique—and often unwanted—polymerization pathways if experimental conditions are not rigorously controlled.

Topic: Avoiding Polymerization & Side Reactions in Phenolic Azide Photochemistry Audience: Senior Researchers & Drug Discovery Scientists

Core Mechanism: The "Dual Reactivity" Trap

To prevent polymerization, you must understand why it happens. Phenolic azides are susceptible to a specific self-reaction loop because they contain both the electrophile (the photo-generated intermediate) and the nucleophile (the phenolic ring) within the same molecular class.

The Mechanism of Failure vs. Success

Upon UV irradiation (~254–365 nm), the azide releases nitrogen to form a Singlet Nitrene . This species is short-lived and rapidly rearranges into a 1,2-Didehydroazepine (a seven-membered cyclic ketenimine).

  • Success (Labeling): The electrophilic azepine is intercepted by a nucleophile on your target protein (e.g., Lysine

    
    ).
    
  • Failure (Polymerization): If the target nucleophile is dilute or absent, the azepine reacts with the unreacted phenolic rings of neighboring probe molecules. Since phenols are strong nucleophiles, this initiates a chain reaction, forming dark, insoluble polyphenol-like tars or azo-dimers.

Pathway Visualization

The following diagram illustrates the critical divergence point between successful labeling and side-reaction polymerization.

PhenolicAzidePathways Azide Phenolic Azide (Ground State) SingletNitrene Singlet Nitrene (Highly Reactive) Azide->SingletNitrene UV (hv) -N2 RingExpansion 1,2-Didehydroazepine (Electrophile) SingletNitrene->RingExpansion Rearrangement (Dominant) TripletNitrene Triplet Nitrene (Diradical) SingletNitrene->TripletNitrene Intersystem Crossing TargetLabel Successful Protein-Probe Covalent Adduct RingExpansion->TargetLabel + Protein Nucleophile (Primary Amine/Thiol) Polymer Polymeric Tars (Dark Precipitate) RingExpansion->Polymer + Excess Phenolic Azide (Self-Reaction) AzoDimer Azo Dimer (Colored Artifact) TripletNitrene->AzoDimer Dimerization

Figure 1: Mechanistic divergence of phenolic azides. Green path represents the desired labeling; red/dashed paths indicate side reactions favored by high concentration or lack of targets.

Troubleshooting Guide: Diagnosing Experimental Failures

Use this matrix to identify the root cause of your issue based on visual or analytical symptoms.

Symptom A: Sample turns dark brown/black immediately upon UV irradiation.

Diagnosis: Runaway Polymerization. You have likely triggered the "Self-Reaction" pathway (see Fig 1). The concentration of the azide probe is too high relative to the available nucleophiles (protein targets), causing the activated azepines to react with each other.

  • Immediate Fix: Reduce probe concentration. Phenolic azides should rarely exceed 1 mM in the final reaction mixture.

  • Secondary Check: Ensure your buffer pH is near physiological (7.4). Extremely acidic conditions can accelerate cationic polymerization mechanisms.

Symptom B: No labeling observed, but the probe has disappeared (by HPLC/LC-MS).

Diagnosis: "Dark" Reduction. Phenolic azides are susceptible to reduction by thiols before any light is applied. If your buffer contains DTT (Dithiothreitol) or


-Mercaptoethanol, the azide (

) is reduced to an amine (

), which is photo-inert.
  • Immediate Fix: Remove all reducing agents via dialysis or desalting columns before adding the probe. Use TCEP if a reducing environment is absolutely required (though TCEP can also react with azides over time, it is kinetically slower than DTT).

Symptom C: Sample turns bright yellow/orange but no crosslinking occurs.

Diagnosis: Azo Dimer Formation. This color change indicates the formation of azo compounds (


) via the Triplet Nitrene  pathway. This occurs when the Singlet Nitrene undergoes intersystem crossing instead of ring expansion.
  • Cause: Often caused by using the wrong UV wavelength (e.g., deep UV <254 nm generating excess heat/energy) or the presence of heavy atom solvents that facilitate intersystem crossing.

  • Fix: Switch to a long-wave UV source (365 nm) and keep the sample on ice to minimize thermal relaxation to the triplet state.

Optimization FAQs

Q1: Can I use Tris or Glycine buffers?

  • Answer: Proceed with Caution. Tris and Glycine contain primary amines. The ring-expanded azepine intermediate is an electrophile that reacts with any nucleophile. If your buffer amine concentration is high (e.g., 50 mM Tris) and your protein target is low (

    
     range), the buffer will "scavenge" the probe, preventing protein labeling.
    
  • Recommendation: Use non-nucleophilic buffers like PBS, HEPES, or MOPS during the photolysis step.

Q2: What is the maximum safe concentration for phenolic azides?

  • Answer: To avoid polymerization, keep the probe concentration

    
     0.5 mM  if possible. If you need higher concentrations to drive equilibrium binding, perform the photolysis in "flash" steps rather than continuous irradiation, or use a flow cell to limit the residence time of reactive intermediates.
    

Q3: How does solvent choice affect side reactions?

  • Answer:

    • Aprotic Solvents (DMSO, DMF): Good for solubility but do not quench the reactive intermediate. If no protein is present, polymerization is inevitable.

    • Protic Solvents (Water, Alcohols): Water can act as a weak nucleophile, trapping the azepine to form a hydroxylamine derivative. This is a "safe" side reaction that prevents polymerization but consumes the probe.

Standardized "Safe Activation" Protocol

This protocol minimizes side reactions by controlling temperature, concentration, and reducing agents.

Reagents
  • Buffer: PBS pH 7.4 (Degassed to remove oxygen is optional but recommended to reduce triplet quenching).

  • Probe: Phenolic Azide derivative (stock in DMSO).

  • Quencher: 1M DTT (to be added after reaction).

Step-by-Step Methodology
  • Pre-Clearance (Critical):

    • Dialyze protein sample into PBS or HEPES to remove DTT and Tris.

    • Validation: Use Ellman’s reagent to confirm free thiols are minimal if DTT was previously used.

  • Equilibration:

    • Add Probe to Protein. Maintain Probe:Protein ratio between 5:1 and 20:1 .

    • Limit: Final Probe concentration should be < 500

      
       .
      
    • Incubate in the DARK for 30 mins to allow equilibrium binding.

  • Photo-Activation:

    • Place samples on ICE (0–4°C). Heat promotes triplet formation and degradation.

    • Irradiate at 365 nm (Handheld UV lamp or Crosslinker).

    • Duration: 5–10 minutes. Do not over-irradiate; prolonged UV damages proteins and promotes radical artifacts.

  • Termination:

    • Immediately add DTT (final 50 mM) to quench any remaining unreacted azides or reactive intermediates.

    • Proceed to analysis (SDS-PAGE, Western Blot, MS).

Data Summary: Conditions vs. Outcome[1][2][3][4]
ConditionPrimary IntermediateDominant ProductVisual Outcome
Low Conc (<1mM) + Protein AzepineProtein-Probe Adduct Clear / Slight Yellow
High Conc (>5mM) AzepinePolymer (Tars) Dark Brown / Precipitate
Reducing Agent (DTT) Amine (Dark reaction)Reduced Probe (Inert) Clear (No Reaction)
Deep UV / High Heat Triplet NitreneAzo Dimer Bright Orange/Red

References

  • Mechanism of Aryl Azide Photolysis & Ring Expansion

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome
    • URL:[Link]

  • Polymerization of Phenyl Azides (Conducting Polymers)

    • Source: Eindhoven University of Technology
    • Title: Poly(1,2-azepines) by the photopolymerization of phenyl azides[1]

    • URL:[Link]

  • Optimization of Aryl Azide Conditions Source: Thermo Fisher Scientific Title: Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents
  • Phenolic Azide Specifics (4-Azidophenol)

    • Source: Royal Society of Chemistry (RSC)
    • Title: 4H-Azepin-4-ones from 4-azidophenols in low-temperature m
    • URL:[Link]

Sources

Technical Support Center: Optimizing pH for 4-(Azidomethyl)phenol Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: BIO-CONJ-004 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Dual-Handle" Paradox

Welcome to the technical support center for 4-(Azidomethyl)phenol. This molecule presents a unique "Dual-Handle" challenge in bioconjugation:

  • The Phenolic Handle (pKa ~9.8): Requires basic pH (>10) to deprotonate into the nucleophilic phenolate ion for etherification or alkylation.[1]

  • The Benzyl Azide Handle: Optimally reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at neutral pH (7.0–8.0) .[1]

The Core Conflict: Attempting to activate the phenol (high pH) simultaneously with a CuAAC reaction can lead to copper precipitation, ligand dissociation, or oxidative degradation of the phenol into reactive quinones.[1]

This guide provides the precise pH windows to navigate these competing chemical requirements.

The pH Landscape: Speciation & Reactivity

The following diagram illustrates the chemical behavior of 4-(Azidomethyl)phenol across the pH scale. Use this to determine your optimal working zone based on your intended reaction.[1][2]

pH_Landscape cluster_reactions Target Reaction Zones Acid pH < 6.0 Protonated Phenol (Insoluble/Inactive) Neutral pH 7.0 - 8.0 Optimal CuAAC Click (Stable Azide) Acid->Neutral Solubility increases with co-solvent Basic pH 9.5 - 10.5 Phenolate Formation (Nucleophilic Activation) Neutral->Basic pKa ~9.8 transition Click Target: Azide (Click) Keep pH 7.4 Neutral->Click HighBase pH > 11.0 Oxidative Risk (Quinone Formation) Basic->HighBase Rapid Oxidation Ether Target: Phenol (Etherification) Keep pH 10.0 Basic->Ether

Figure 1: Chemical speciation of 4-(Azidomethyl)phenol.[1] The molecule switches from a stable click-reagent at neutral pH to a reactive nucleophile at basic pH.[1]

Troubleshooting Guide (FAQ)

Category A: Solubility & Stability[1]

Q: The compound precipitates when I add it to my aqueous buffer (pH 7.4). Is my batch bad? A: Likely not. The phenol group is protonated at pH 7.4, making the molecule relatively hydrophobic (benzyl-like character).[1]

  • The Fix: Do not attempt to dissolve directly in buffer. Dissolve the stock in DMSO or DMF (10–100 mM) first.[1] Then, dilute into your aqueous buffer.[1] Ensure the final organic co-solvent concentration is 5–10% to maintain solubility.[1]

Q: My reaction mixture turned brown/black overnight at pH 10. What happened? A: You likely triggered oxidative degradation.[1] At pH > pKa (approx 9.8), the phenolate ion is electron-rich and susceptible to oxidation by atmospheric oxygen, forming quinone methides or polymerized byproducts.[1]

  • The Fix: If working at high pH, you must degas your solvents and work under an inert atmosphere (Nitrogen/Argon).[1] Add an antioxidant like sodium ascorbate if it doesn't interfere with your downstream chemistry.[1]

Category B: Click Chemistry (CuAAC) Failures

Q: I am trying to "Click" the azide to a DNA-alkyne, but the yield is low. I'm using Tris Buffer pH 8.0. A: Stop using Tris. Tris (tris(hydroxymethyl)aminomethane) is a competitive ligand for Copper (Cu).[1][3] It strips the copper from the catalytic cycle, halting the reaction.[1]

  • The Fix: Switch to 100 mM Phosphate (PB) or HEPES buffer at pH 7.4.[1]

Q: Can I run the Click reaction at pH 5.0 to prevent phenol oxidation? A: Technically yes, but CuAAC rates drop significantly below pH 6.0 because the ligands (like THPTA or TBTA) may become protonated or the copper speciation changes.[1]

  • The Fix: Maintain pH 7.0–7.5. This is the "Sweet Spot" where the azide is stable, the phenol is not oxidizing, and the Copper catalyst is most active.[1]

Optimized Protocols

Scenario 1: Clicking the Azide (Phenol is passive)

Use this when attaching the molecule to an alkyne-modified surface or biomolecule.

ParameterRecommendationRationale
Buffer 100 mM Potassium Phosphate (PBS)Avoids Cu-chelation seen with Tris.[1][4]
pH 7.2 – 7.6 Balances Cu(I) stability and reaction rate.[1]
Co-solvent 10% DMSOSolubilizes the hydrophobic benzyl core.[1]
Catalyst CuSO₄ + THPTA (Ligand)THPTA is water-soluble and protects biomolecules.[1]
Reductant Sodium AscorbateMaintains Cu in the active +1 state.[1]

Step-by-Step:

  • Prepare a 50 mM stock of 4-(Azidomethyl)phenol in dry DMSO.[1]

  • Dilute into PBS (pH 7.4) containing the Alkyne partner.[1][5]

  • Premix CuSO₄ and THPTA (1:5 ratio) separately, then add to the reaction.

  • Initiate by adding Sodium Ascorbate (final 5 mM).[1][3][4]

  • Incubate 1 hour at RT (protect from light).

Scenario 2: Activating the Phenol (Azide is passive)

Use this when etherifying the phenol (e.g., Williamson ether synthesis) before clicking.

ParameterRecommendationRationale
Solvent DMF or Acetone (Anhydrous)Water suppresses alkylation; use polar aprotic solvent.[1]
Base K₂CO₃ or Cs₂CO₃Weak bases sufficient to deprotonate phenol (pKa ~10).[1]
pH Equivalent Apparent pH > 10 Ensures 100% phenolate formation.[1]
Precaution Protect from Light & Heat Benzyl azides can decompose to nitrenes if heated >80°C.

Logic Pathway: Troubleshooting Decision Tree

Use this flow to diagnose reaction failures.

Troubleshooting_Tree Start Start: Reaction Failed Precip Is there precipitation? Start->Precip CheckSolvent Check Organic Co-solvent (Need >5% DMSO?) Precip->CheckSolvent Yes CheckColor Did solution turn brown? Precip->CheckColor No Oxidation Phenol Oxidation Detected Reduce pH or Remove O2 CheckColor->Oxidation Yes (High pH) CheckBuffer Using Tris Buffer? CheckColor->CheckBuffer No TrisIssue Tris Inhibits Copper Switch to Phosphate/HEPES CheckBuffer->TrisIssue Yes CheckLigand Using THPTA/BTTAA? CheckBuffer->CheckLigand No

Figure 2: Decision tree for diagnosing bioconjugation failures with 4-(Azidomethyl)phenol.

References & Authoritative Grounding

  • Phenol Acidity & pKa:

    • Source: "Absolute pKa Determinations for Substituted Phenols." The pKa of unsubstituted phenol is 9.[1]95. Electron-withdrawing groups (like the azidomethyl moiety, via induction) slightly lower this, while alkyl groups raise it.[1] A working range of 9.5–10.0 is chemically sound.[1]

    • Link:[1]

  • CuAAC Click Chemistry Optimization:

    • Source: "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation." Detailed review on buffer compatibility (avoiding Tris) and pH tolerance (pH 6–8 recommended).

    • Link:[1]

  • Benzyl Azide Stability:

    • Source: "Benzyl Azide - Chemical Properties and Safety."[1] Confirms the stability of the benzyl azide motif at standard laboratory temperatures and its utility in triazole synthesis.

    • Link:[1]

  • Phenolic Bioconjugation Strategies:

    • Source: "Recent advances in phenolic–protein conjugates."[1] Discusses the alkaline conditions (pH 9.0+) required for oxidative or ether-based phenolic coupling.

    • Link:[1]

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Spectrum Analysis of 4-(Azidomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Standard

4-(Azidomethyl)phenol is a critical "click-ready" linker used extensively in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its purity is non-negotiable; however, its structural similarity to its precursors—specifically 4-hydroxybenzyl alcohol and 4-(chloromethyl)phenol —makes routine verification challenging.

This guide moves beyond basic peak listing. It establishes a comparative analytical framework to definitively distinguish the target azide from its synthetic precursors. We focus on the "Diagnostic Shift"—the specific migration of the benzylic methylene signal that serves as the primary indicator of successful azidation.

Comparative Analysis: Product vs. Alternatives

The "alternatives" in this context are the synthetic precursors or byproducts most likely to contaminate your sample. The success of the synthesis hinges on the transformation of the benzylic substituent.

The "Kill Shot": Benzylic Methylene Shift

The most reliable indicator of 4-(Azidomethyl)phenol is the upfield shift of the benzylic protons (


) relative to the alcohol precursor.
FeatureTarget: 4-(Azidomethyl)phenol Precursor: 4-Hydroxybenzyl Alcohol Alternative: 4-(Chloromethyl)phenol
Benzylic


4.25 - 4.30 ppm (s)

4.45 - 4.60 ppm (s/d)*

4.55 - 4.65 ppm (s)
Multiplicity Sharp SingletSinglet (CDCl

) / Doublet (DMSO)
Sharp Singlet
Aromatic Region AA'BB' (

6.8, 7.2)
AA'BB' (

6.7, 7.1)
AA'BB' (

6.8, 7.3)
Phenolic

Broad s (

~5-9)
Broad s (

~5-9)
Broad s (

~5-9)**

*Note: In dry DMSO-d


, the benzylic alcohol protons may appear as a doublet due to coupling with the hydroxyl proton. The azide will always  be a singlet.
**Note: Phenolic OH shift is highly concentration and solvent-dependent.
Key Insight: The Shielding Effect

The azido group (


) is slightly less electron-withdrawing by induction than the hydroxyl (

) or chloro (

) groups in this specific benzylic environment. Consequently, you will observe a ~0.2–0.3 ppm upfield shift (move to the right) when the reaction is successful.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized protocol for sample preparation and data acquisition. This workflow is designed to eliminate solvent artifacts that often obscure the phenolic proton.

Step 1: Solvent Selection Logic
  • Primary Choice: DMSO-d

    
    :  Essential for visualizing the phenolic 
    
    
    
    and preventing exchange broadening. It also separates the water peak (
    
    
    3.33) from the benzylic region.[1]
  • Secondary Choice: CDCl

    
    :  Acceptable for checking bulk purity, but the phenolic proton may broaden into the baseline or merge with aromatic peaks.
    
Step 2: Sample Preparation (Standardized)
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvation: Dissolve in 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Filtration: If any turbidity remains (indicating inorganic salts from the azidation step), filter through a cotton plug into the NMR tube.

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

Step 3: Acquisition Parameters
  • Scans: 16 (minimum) to 64 (for trace impurity detection).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full integration accuracy of the aromatic protons.
    

Visualizations

Diagram 1: Synthesis & Verification Workflow

This flowchart outlines the logical steps to synthesize and verify the compound, highlighting the critical "Go/No-Go" decision point based on NMR data.

G Start Start: 4-Hydroxybenzyl Alcohol Reaction Reaction: NaN3 / DMF Start->Reaction Workup Workup: Extraction & Drying Reaction->Workup NMR_Prep NMR Prep (DMSO-d6) Workup->NMR_Prep Decision Check CH2 Shift? NMR_Prep->Decision Success Product Confirmed (CH2 @ 4.28 ppm) Decision->Success Shift < 4.3 ppm Fail Precursor/Cl-Impurity (CH2 > 4.45 ppm) Decision->Fail Shift > 4.4 ppm

Caption: Logical workflow for the synthesis and spectroscopic validation of 4-(Azidomethyl)phenol.

Diagram 2: Spectral Assignment Logic Tree

Use this decision tree to interpret the specific signals in the 4.0 – 8.0 ppm region.

Tree Root Signal Analysis (4.0 - 8.0 ppm) Region1 Region: 6.5 - 7.5 ppm Root->Region1 Region2 Region: 4.0 - 5.0 ppm Root->Region2 Aromatic Pattern: AA'BB' (2 Doublets) Indicates: para-substituted benzene Region1->Aromatic Methylene Signal: Singlet (2H) Region2->Methylene ShiftCheck Check Chemical Shift Methylene->ShiftCheck Azide 4.25 - 4.30 ppm (Target: -CH2-N3) ShiftCheck->Azide Alcohol 4.45 - 4.60 ppm (Precursor: -CH2-OH) ShiftCheck->Alcohol Chloride 4.55 - 4.65 ppm (Impurity: -CH2-Cl) ShiftCheck->Chloride

Caption: Decision tree for assigning peaks and identifying contamination based on chemical shift.

Troubleshooting & Validation

Issue: "I see a small triplet at


 1.1 and quartet at 

3.5."
  • Cause: Residual Ethanol or Diethyl Ether from the workup.

  • Action: Dry the sample under high vacuum for 4 hours at 40°C.

Issue: "The aromatic doublets are merging."

  • Cause: Second-order effects due to the similarity in chemical environment between the ortho and meta protons.

  • Action: Acquire the spectrum at a higher field strength (e.g., 600 MHz vs 300 MHz) or change solvent to Acetone-d

    
     to alter magnetic anisotropy.
    

Issue: "Extra peaks in the 7.5 - 8.0 ppm range."

  • Cause: Possible oxidation to 4-hydroxybenzaldehyde.

  • Action: Check for a distinct aldehyde proton singlet at

    
     ~9.8 ppm.
    

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

  • Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for benzylic shift logic).
  • Reich, H. J. "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts." University of Wisconsin-Madison.[2] Link

Sources

A Researcher's Guide to the Spectroscopic Signature of the Azide Group in 4-(Azidomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is paramount. Among the various analytical techniques available, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for the azide functional group in 4-(Azidomethyl)phenol, offering a comparative perspective against other common organic moieties and detailing the experimental protocols necessary for accurate spectral acquisition.

The Significance of the Azide Group in Drug Development

The azide functional group (-N₃) is a versatile and valuable component in medicinal chemistry and drug development. Its unique reactivity, particularly in "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and specific conjugation of molecules. This has profound implications for the synthesis of complex pharmaceutical compounds, the development of bioconjugates, and the creation of targeted drug delivery systems. The ability to definitively identify the presence and purity of an azide-containing intermediate, such as 4-(Azidomethyl)phenol, is a critical step in these processes. FTIR spectroscopy provides a direct and unambiguous method for this verification.

Deciphering the Infrared Spectrum of 4-(Azidomethyl)phenol

The infrared spectrum of 4-(Azidomethyl)phenol is a composite of the vibrational modes of its constituent parts: the phenol group, the aromatic ring, and the azidomethyl group. Understanding the characteristic absorptions of each is key to interpreting the full spectrum.

The Unmistakable Signature of the Azide Group

The most prominent and diagnostic feature in the FTIR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. For 4-(Azidomethyl)phenol, this peak is expected to appear in the range of 2090-2130 cm⁻¹ . This region of the infrared spectrum is often referred to as the "window" region, as it is relatively free from absorptions of other common functional groups, making the azide peak highly characteristic.

The intensity of the azide peak is typically strong, a consequence of the large change in dipole moment during the asymmetric stretch. Its sharpness is indicative of a well-defined vibrational mode that is not significantly coupled with other vibrations in the molecule.

Other Key Vibrational Modes in 4-(Azidomethyl)phenol

To provide a complete picture, it is essential to identify the other major absorption bands in the spectrum of 4-(Azidomethyl)phenol:

  • Phenolic O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl (-OH) group of the phenol.[1] The broadness of this peak is a result of intermolecular hydrogen bonding.

  • Aromatic C-H Stretch: Weak to medium intensity sharp peaks typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹ ), corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

  • Aliphatic C-H Stretch: Absorptions corresponding to the methylene (-CH₂-) group in the azidomethyl substituent will be observed in the 2850-2960 cm⁻¹ range.

  • Aromatic C=C Bending: Medium to strong intensity peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-O Stretch: A strong peak representing the C-O stretching of the phenol group is expected around 1200-1260 cm⁻¹ .

Comparative Analysis: Distinguishing the Azide Peak

While the azide peak is highly characteristic, it is prudent to be aware of other functional groups that absorb in a similar region of the infrared spectrum. This is particularly important when dealing with unknown samples or potential impurities.

Functional GroupChemical StructureCharacteristic Peak Position (cm⁻¹)Peak Intensity & ShapeKey Differentiating Features
Azide -N₃ 2090-2130 Strong, Sharp Typically the most intense peak in this region.
Nitrile-C≡N2220-2260Medium, SharpAppears at a significantly higher wavenumber than the azide peak.[2][3]
Alkyne (Terminal)-C≡C-H2100-2140 (C≡C), ~3300 (≡C-H)Weak to Medium, SharpThe C≡C stretch can overlap with the azide peak, but it is typically weaker. The presence of a strong, sharp ≡C-H stretch around 3300 cm⁻¹ is a clear indicator of a terminal alkyne.[4]
Alkyne (Internal)-C≡C-2190-2260Weak to Very Weak, SharpOften very weak or absent in symmetrical or near-symmetrical molecules.
AlleneC=C=C~1950Medium, SharpAppears at a lower wavenumber than the azide peak.
Isocyanate-N=C=O2250-2275Strong, BroadAppears at a higher wavenumber and is typically broader than the azide peak.

Experimental Protocol for FTIR Analysis of 4-(Azidomethyl)phenol

Obtaining a high-quality FTIR spectrum requires meticulous sample preparation. For a solid compound like 4-(Azidomethyl)phenol, two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Technique

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix, typically potassium bromide.

Step-by-Step Methodology:

  • Sample Preparation: Using an agate mortar and pestle, grind 1-2 mg of 4-(Azidomethyl)phenol to a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample. The mixture should be homogenous.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[5]

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans for a good signal-to-noise ratio.

Causality Behind Experimental Choices: The fine grinding of the sample and its thorough mixing with KBr are crucial to minimize scattering of the infrared beam and to ensure a uniform distribution of the analyte, leading to a high-quality spectrum with minimal baseline distortion. The use of a vacuum press helps to remove trapped air, resulting in a more transparent pellet.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern and rapid technique that requires minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of powdered 4-(Azidomethyl)phenol directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

  • Spectral Acquisition: Record the FTIR spectrum using similar parameters as the KBr pellet method.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Causality Behind Experimental Choices: The ATR technique relies on the evanescent wave of the infrared beam penetrating a short distance into the sample that is in direct contact with the crystal. The applied pressure ensures intimate contact, maximizing the interaction between the IR beam and the sample, which is necessary for a high-quality spectrum.

Visualizing the Molecular Structure and Key Vibrational Regions

To aid in the conceptualization of the FTIR data, the following diagrams illustrate the structure of 4-(Azidomethyl)phenol and the logical workflow for its analysis.

Molecular Structure of 4-(Azidomethyl)phenol cluster_molecule C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 CH2 CH₂ C4->CH2 C6 C C5->C6 C6->C1 H_O H O->H_O N3 N₃ CH2->N3

Caption: Structure of 4-(Azidomethyl)phenol highlighting the azide group.

cluster_workflow FTIR Analysis Workflow for 4-(Azidomethyl)phenol SamplePrep Sample Preparation (KBr Pellet or ATR) Background Record Background Spectrum SamplePrep->Background SampleScan Record Sample Spectrum Background->SampleScan DataProcessing Data Processing (Baseline Correction, Normalization) SampleScan->DataProcessing PeakID Peak Identification - Azide (~2100 cm⁻¹) - Phenol O-H (~3400 cm⁻¹) - Aromatic C-H (>3000 cm⁻¹) - Aromatic C=C (1450-1600 cm⁻¹) DataProcessing->PeakID Comparison Comparative Analysis (vs. Nitriles, Alkynes, etc.) PeakID->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Experimental workflow for FTIR analysis.

Conclusion

The identification of the azide functional group in 4-(Azidomethyl)phenol via FTIR spectroscopy is a straightforward yet critical analytical step. The strong and sharp absorption band in the 2090-2130 cm⁻¹ region serves as a reliable and unambiguous spectroscopic signature. By understanding the characteristic peaks of the entire molecule and comparing them with those of potentially interfering functional groups, researchers can confidently verify the successful synthesis and purity of this important chemical intermediate. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible data, thereby ensuring the scientific integrity of research and development in the pharmaceutical and chemical industries.

References

  • Synthesis and Characterization of Polymethylhydrosiloxane-Modified Phenol–Formaldehyde Resin. MDPI. Available at: [Link]

  • FTIR spectra of phenol monomer in different noble gas matrices. ResearchGate. Available at: [Link]

  • Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. ResearchGate. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol compounds. Atlantis Press. Available at: [Link]

  • FTIR spectra of the starting materials ( C1 and D1 ), POP C1–D1 (Table... ResearchGate. Available at: [Link]

  • FTIR spectra of Phenol and ACES after the adsorption process (E4). ResearchGate. Available at: [Link]

  • ATR spectra (FTIR-microscopy) and aliphatic and aromatic fragments... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. ResearchGate. Available at: [Link]

  • Sample preparation for FT-IR. Northern Illinois University. Available at: [Link]

  • A Direct Comparison of Azide and Nitrile Vibrational Probes. PubMed Central. Available at: [Link]

  • Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. Available at: [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Process for the preparation of 4-phenoxy-phenols. Google Patents.
  • A direct comparison of azide and nitrile vibrational probes. RSC Publishing. Available at: [Link]

  • Infrared Spectra of Organic Azides. datapdf.com. Available at: [Link]

  • (a) ATR-FTIR of the azide monomer (characteristic peak i, 2091 cm⁻¹),... ResearchGate. Available at: [Link]

  • infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

  • GC-MS and FTIR analyses of bioactive compounds present in ethanol leaf extract of Sida acuta from Imo State. GSC Online Press. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • synthesis of benzyl azide & azide safety - laboratory experiment. YouTube. Available at: [Link]

  • Benzyl azide. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Assessment of 4-(Azidomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In the realm of bioconjugation and click chemistry, 4-(Azidomethyl)phenol serves as a critical building block. Its bifunctional nature, possessing a reactive azide for ligation and a phenolic hydroxyl group for further modification or influencing solubility, makes it a valuable reagent. However, the synthetic route to this compound, like any chemical transformation, is susceptible to the generation of impurities that can have profound, often detrimental, effects on downstream applications.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 4-(Azidomethyl)phenol. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The Synthetic Landscape and the Genesis of Impurities

A common and efficient synthetic pathway to 4-(Azidomethyl)phenol involves a two-step process. The first step is the synthesis of a suitable precursor, typically 4-hydroxybenzyl alcohol or its halogenated derivative, 4-(bromomethyl)phenol. The second step is a nucleophilic substitution reaction where the hydroxyl or bromo group is displaced by an azide, commonly from sodium azide.

Understanding this synthetic route is paramount as it allows us to anticipate the likely process-related impurities. These can include:

  • Unreacted Starting Materials: Residual 4-hydroxybenzyl alcohol or 4-(bromomethyl)phenol.

  • By-products: Such as the formation of bis(4-hydroxyphenyl)methane or 4,4'-dihydroxydibenzyl ether through self-condensation of the starting material, especially under acidic or basic conditions.[1]

  • Isomeric Impurities: In the initial synthesis of the precursor, ortho- and meta-isomers can be formed, which may carry through to the final product.

  • Residual Solvents and Reagents: Such as the solvent used in the reaction (e.g., methanol, toluene) and excess sodium azide.

The presence of these impurities can interfere with subsequent reactions, lead to inaccurate quantification of the desired product, and introduce unforeseen variables into biological assays.

HPLC: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical and chemical industries for its high resolution, sensitivity, and quantitative accuracy. For a molecule like 4-(Azidomethyl)phenol, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.

The Rationale Behind RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile or methanol). 4-(Azidomethyl)phenol, with its aromatic ring and polar functional groups, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, we can achieve excellent separation of the target compound from its structurally similar impurities.

A Self-Validating Experimental Protocol for HPLC Analysis

This protocol is designed to be a robust starting point for the purity analysis of 4-(Azidomethyl)phenol.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe long C18 column provides a large surface area for interaction, enhancing the separation of closely related aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good separation efficiency for a wide range of compounds and has a low UV cutoff.
Gradient Elution 10-90% B over 20 minutesA gradient is essential to elute both polar and non-polar impurities that may be present in the sample.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm and 280 nmThe phenolic chromophore absorbs strongly at these wavelengths, providing good sensitivity. A DAD allows for the monitoring of multiple wavelengths and peak purity analysis.
Injection Volume 10 µLA typical injection volume that avoids column overloading.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-(Azidomethyl)phenol sample.

  • Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler filter->autosampler Inject column C18 Column pump Pump (Gradient Elution) pump->column detector DAD/UV-Vis Detector column->detector chromatogram Chromatogram Generation detector->chromatogram Signal integration Peak Integration chromatogram->integration purity Purity Calculation (% Area) integration->purity

Caption: A streamlined workflow for the HPLC purity assessment of 4-(Azidomethyl)phenol.

A Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity determination, a comprehensive assessment often benefits from orthogonal techniques that provide complementary information.

TechniquePrincipleAdvantages for 4-(Azidomethyl)phenolDisadvantages for 4-(Azidomethyl)phenol
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.High resolution for isomeric and structurally similar impurities. Excellent quantitation and reproducibility.Requires a chromophore for detection (which 4-(Azidomethyl)phenol has). May not detect non-UV active impurities.
Quantitative NMR (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard.[2][3][4]Primary method that does not require a reference standard of the analyte. Provides structural information about impurities.[3] Can detect non-chromophoric impurities.Lower sensitivity compared to HPLC. Signal overlap can complicate quantification if impurities have similar chemical shifts.[5]
Gas Chromatography (GC) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile impurities.4-(Azidomethyl)phenol has a relatively high boiling point and may require derivatization to increase its volatility and thermal stability, adding complexity to the analysis.[6][7][8]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Rapid and inexpensive method for qualitative assessment and reaction monitoring.Primarily a qualitative or semi-quantitative technique. Lower resolution compared to HPLC.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides mass information for impurity identification when coupled with a separation technique (e.g., LC-MS).Not a standalone quantitative technique for purity assessment without appropriate standards and validation.

In-Depth Look at Alternative Methodologies

Quantitative NMR (qNMR)

qNMR has emerged as a powerful tool for purity assessment, particularly because it is a primary ratio method.[2] The purity of 4-(Azidomethyl)phenol can be determined by comparing the integral of one of its well-resolved proton signals (e.g., the methylene protons of the azidomethyl group) to the integral of a known amount of an internal standard with a certified purity.

Key Considerations for qNMR:

  • Internal Standard Selection: The internal standard should be of high purity, stable, and have signals that do not overlap with the analyte. For 4-(Azidomethyl)phenol, a suitable internal standard could be maleic acid or dimethyl sulfone.

  • Experimental Parameters: Accurate quantification requires optimization of parameters such as relaxation delay (D1) to ensure full relaxation of all protons.

Gas Chromatography (GC)

For the analysis of phenolic compounds, GC is a viable but often less preferred method compared to HPLC.[7] The primary challenge for 4-(Azidomethyl)phenol is its polarity and thermal lability. The azide group can be unstable at the high temperatures often required for GC analysis. To overcome this, derivatization of the phenolic hydroxyl group, for example, by silylation, is often necessary to increase volatility and thermal stability.[8]

Conclusion: An Integrated Approach to Purity Assessment

For the rigorous purity assessment of 4-(Azidomethyl)phenol, a multi-faceted approach is recommended. RP-HPLC with UV detection stands as the primary technique for its high resolving power and quantitative accuracy in separating closely related impurities. The detailed protocol provided in this guide serves as a robust starting point for method development and validation.

To achieve a higher level of confidence and to characterize the impurity profile more comprehensively, orthogonal techniques should be employed. qNMR offers an excellent complementary method for obtaining an absolute purity value without the need for a specific reference standard of 4-(Azidomethyl)phenol. When coupled with HPLC, LC-MS can provide invaluable structural information for the identification of unknown impurities.

By understanding the synthetic origin of potential impurities and employing a well-reasoned, multi-technique analytical strategy, researchers can ensure the quality of their 4-(Azidomethyl)phenol and, by extension, the integrity of their scientific endeavors.

References

  • PrepChem. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]

  • Google Patents. (1981). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Google Patents. (1991). Process for preparing p-hydroxybenzyl alcohol.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • Chulalongkorn University Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • Kyoto University Research Information Repository. (1974). Synthesis of Hydroxybenzyl Compounds. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • ResearchGate. (2012). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

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Technical Guide: UV-Vis Absorption Profile of 4-(Azidomethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectrum of 4-(Azidomethyl)phenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-(Azidomethyl)phenol (CAS: 55116-31-9) is a bifunctional building block bridging phenolic chemistry and photo-click ligation. Unlike aryl azides (e.g., 4-azidoaniline), which are inherently unstable and colored, 4-(Azidomethyl)phenol is a benzyl azide derivative. It retains the spectroscopic signature of para-substituted phenols while harboring a latent photo-reactive group.

This guide analyzes its UV-Vis absorption properties, contrasting them with metabolic precursors and functional alternatives. It provides actionable protocols for extinction coefficient determination and photolysis monitoring, essential for bioconjugation and tyramide signal amplification (TSA) workflows.

Spectroscopic Profile

The UV-Vis spectrum of 4-(Azidomethyl)phenol is dominated by the phenolic chromophore, with the azide group (


) contributing primarily in the deep UV (<230 nm) and offering a weak 

transition often masked by the phenol bands.
Predicted Optical Constants

Note: Values are derived from structural analogs (Tyramine, 4-Hydroxybenzyl alcohol) and standard phenolic behavior.

ParameterValue (Neutral pH)Value (Basic pH > 10)Structural Origin

(Primary)
275 ± 2 nm 293 ± 3 nm

(Benzene ring)

(M⁻¹cm⁻¹)
~1,600 – 2,000~2,400 – 3,000Phenolic auxochrome effect
Appearance Colorless / White SolidFaint Yellow (in solution)Phenolate formation
Azide Signature Weak shoulder ~285 nmMasked by phenolate band

(Azide)
Solvent and pH Sensitivity

The phenolic hydroxyl group (


) makes this compound highly sensitive to pH.
  • Acidic/Neutral (pH < 9): Exists as the neutral phenol. Absorption maximum is at ~275 nm.

  • Basic (pH > 10): Deprotonation forms the phenolate anion. This causes a bathochromic shift (Red shift) of ~18 nm and a hyperchromic effect (increased intensity), a critical feature for concentration verification.

Comparative Analysis

This section contrasts 4-(Azidomethyl)phenol with its precursor and alternative azide classes to guide selection in experimental design.

Table 1: Comparative Spectroscopic Properties
Feature4-(Azidomethyl)phenol 4-Hydroxybenzyl alcohol (Precursor)4-Azidoaniline (Aryl Azide)
Core Structure Benzyl Azide + PhenolBenzyl Alcohol + PhenolAryl Azide + Amine

(Neutral)
~275 nm ~275 nm~270 nm & ~300 nm
Visual Color ColorlessColorlessYellow / Brown
Photostability Moderate (Stable to ambient light)High (Non-reactive)Low (Rapid photolysis)
Reactivity Click Chemistry / Photo-insertionOxidation / EsterificationPhoto-affinity Labeling
Differentiation IR Spectrum: Distinct

peak at ~2100 cm⁻¹
IR Spectrum: Broad

stretch only
Vis Spectrum: Visible absorption
Technical Insights
  • Vs. Precursor (4-HBA): UV-Vis cannot reliably distinguish 4-(Azidomethyl)phenol from its precursor 4-hydroxybenzyl alcohol due to the electronic similarity of

    
     and 
    
    
    
    . Recommendation: Use FTIR (Azide stretch @ ~2100 cm⁻¹) or LC-MS for purity confirmation [1].
  • Vs. Aryl Azides: Aryl azides have a conjugated system where the azide interacts directly with the ring, creating a strong absorption band >300 nm. 4-(Azidomethyl)phenol isolates the azide via a methylene bridge, decoupling it from the ring's

    
    -system. This results in greater stability under ambient light, requiring high-energy UV (254 nm) for activation [2].
    

Experimental Protocols

Protocol A: Determination of Molar Extinction Coefficient ( )

Rationale: Commercial batches vary in purity. Determining the exact


 is mandatory for accurate concentration quantification.

Reagents:

  • 4-(Azidomethyl)phenol (Solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quartz Cuvette (1 cm pathlength)

Workflow:

  • Stock Preparation: Dissolve ~1.5 mg (accurately weighed) in 10 mL PBS. (Approx. 1 mM).

  • Serial Dilution: Prepare 5 dilutions ranging from 10

    
    M to 100 
    
    
    
    M.
  • Blanking: Zero the spectrophotometer with pure PBS at 275 nm.

  • Measurement: Record Absorbance (

    
    ) for each dilution.
    
  • Calculation: Plot

    
     (y-axis) vs. Concentration (M, x-axis).
    
    • Slope =

      
       (M⁻¹cm⁻¹) (Beer-Lambert Law: 
      
      
      
      ).
    • Acceptance Criteria:

      
      .
      
Protocol B: Monitoring Photolysis (Azide Activation)

Rationale: Verifying the photo-activation capability of the azide group for cross-linking applications.

Workflow:

  • Prepare a 50

    
    M solution in PBS.
    
  • Record the initial spectrum (200–400 nm).

  • Irradiate the sample using a UV lamp (254 nm, handheld mineral lamp is sufficient) at a distance of 5 cm.

  • Record spectra at 1-minute intervals for 10 minutes.

  • Observation:

    • Look for the decay of the shoulder at ~280-290 nm (loss of azide).

    • Look for the appearance of new bands if a trapping agent (nucleophile) is present, or general broadening due to polymer/aggregate formation.

Mechanistic Visualization

The following diagram illustrates the photolysis pathway monitored in Protocol B. The benzyl azide releases nitrogen to form a reactive nitrene, which then undergoes insertion or ring expansion.

PhotolysisPathway Start 4-(Azidomethyl)phenol (Benzyl Azide) Nitrene Benzyl Nitrene (Highly Reactive) Start->Nitrene - N2 (Gas) UV UV Irradiation (254 nm) UV->Start Product1 Solvent Insertion (e.g., -NHOH) Nitrene->Product1 In Aqueous Buffer Product2 Ring Expansion (Dehydroazepine) Nitrene->Product2 Rearrangement

Figure 1: Photolysis pathway of benzyl azides. UV excitation causes nitrogen loss, generating a nitrene intermediate that reacts rapidly with the solvent or rearranges.

References

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1] Chemical Reviews, 88(2), 297-368. [Link]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 17: Chemoselective Ligation). [Link]

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Technical Comparison: 4-(Azidomethyl)phenol vs. 4-Azidoaniline for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide compares 4-azidoaniline (an aryl azide) and 4-(azidomethyl)phenol (a benzyl/alkyl azide). While both contain an azide (


) and an aromatic ring, they serve fundamentally different mechanistic roles in chemical biology.
  • Select 4-Azidoaniline if your primary goal is Photoaffinity Labeling (PAL) to map binding sites or freeze transient protein interactions. Its conjugated system allows for UV-activation to reactive nitrenes.

  • Select 4-(Azidomethyl)phenol if your goal is Bioorthogonal Ligation (Click Chemistry) or site-specific Tyrosine Modification . The methylene spacer acts as an "insulator," rendering the azide thermally stable and highly reactive for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions, while the phenol handle allows for oxidative coupling.

Part 1: Mechanistic Divergence

The critical difference lies in the methylene spacer (


) present in 4-(azidomethyl)phenol but absent in 4-azidoaniline. This structural variation dictates their electronic behavior and reactivity.
4-Azidoaniline (Aryl Azide)
  • Class: Conjugated Aryl Azide.

  • Primary Mechanism (Photolysis): Upon UV irradiation (254–265 nm), the azide expels nitrogen (

    
    ) to form a singlet nitrene . This highly reactive species can insert into nearby 
    
    
    
    or
    
    
    bonds (crosslinking).
  • Secondary Pathway (Ring Expansion): A major side reaction is the rearrangement of the nitrene into a 1,2-didehydroazepine (ketenimine). This electrophile reacts with nucleophiles (e.g., Lysine amines, Cysteine thiols), leading to "long-lived" species labeling rather than immediate insertion.

  • Click Chemistry: Possible but suboptimal. Electron-rich aryl azides react sluggishly in CuAAC compared to alkyl azides and often require stabilizing ligands.

4-(Azidomethyl)phenol (Benzyl Azide)
  • Class: Non-conjugated Alkyl Azide (specifically Benzyl).

  • Primary Mechanism (Bioorthogonal): The methylene group breaks conjugation between the azide and the phenyl ring. This prevents resonance delocalization, making the azide a pure 1,3-dipole. It exhibits superior kinetics in CuAAC compared to aryl azides.

  • The Phenol Handle: The phenolic hydroxyl group allows this molecule to function as a heterobifunctional linker . It can be coupled to protein Tyrosine residues via oxidative coupling (using Hemin/HRP and

    
    ) or Mannich-type reactions, installing a "clickable" azide handle on the protein.
    
Mechanistic Pathway Diagram

The following diagram contrasts the activation pathways of both molecules.

AzidePathways cluster_0 4-Azidoaniline (Photoaffinity) cluster_1 4-(Azidomethyl)phenol (Click Chemistry) ArylAzide Aryl Azide (4-Azidoaniline) Nitrene Singlet Nitrene (Highly Reactive) ArylAzide->Nitrene UV (254nm) Insertion C-H / N-H Insertion (Crosslinking) Nitrene->Insertion Direct RingExp Ring Expansion (Dehydroazepine) Nitrene->RingExp Rearrangement NucAttack Nucleophilic Attack (Lys/Cys Labeling) RingExp->NucAttack + Protein Nuc BenzylAzide Benzyl Azide (4-(Azidomethyl)phenol) PhenolRad Phenoxyl Radical BenzylAzide->PhenolRad Oxidative Activation (HRP/H2O2) TyrCoupling Tyrosine-Azide Conjugate PhenolRad->TyrCoupling + Tyr Residue Triazole 1,2,3-Triazole (Stable Linkage) TyrCoupling->Triazole + Alkyne (CuAAC)

Figure 1: Divergent reaction pathways. Red nodes indicate the photolytic instability of aryl azides; Blue nodes indicate the controlled ligation steps of benzyl azides.

Part 2: Performance Analysis

Stability Profile
Feature4-Azidoaniline4-(Azidomethyl)phenol
Ambient Light Poor. Sensitive to UV/ambient light; must be handled in amber vials.Excellent. Stable under standard lab lighting.
Thermal Stability Moderate. Decomposes at elevated temperatures.High. Stable >100°C (typical for alkyl azides).
Reduction Resistance Low. Susceptible to reduction (to amine) by DTT/TCEP, especially at high pH.High. More resistant to mild reducing agents than aryl azides.
Reactivity Comparison
Reaction Type4-Azidoaniline4-(Azidomethyl)phenol
CuAAC (Click) Slow. Electron-rich ring reduces electrophilicity of the azide.Fast. Behaves as a standard alkyl azide; ideal for rapid labeling.
Photo-Crosslinking High Efficiency. Generates nitrenes for zero-length crosslinking.Ineffective. Photolysis yields complex rearrangements unsuitable for clean crosslinking.
Tyrosine Targeting N/A (Requires modification to diazonium).High. Phenol group allows direct enzymatic coupling to Tyrosine.

Part 3: Experimental Protocols

Protocol A: Photoaffinity Labeling with 4-Azidoaniline

Use Case: Mapping the binding site of a drug (aniline derivative) on a target protein.

Reagents:

  • Ligand derivatized with 4-azidoaniline.

  • Target Protein (

    
    ).
    
  • UV Lamp (254 nm or 365 nm depending on substitution).

Workflow:

  • Incubation: Incubate the protein with the azido-ligand in PBS (pH 7.4) for 30 mins in the dark .

  • Irradiation: Transfer sample to a quartz cuvette (glass blocks UV). Irradiate at 254 nm for 1–5 minutes on ice.

    • Critical Control: Perform a "Dark Control" (no UV) to ensure no background reaction occurs.

  • Quenching: Add DTT (10 mM) to quench any remaining photo-reactive species.

  • Analysis: Analyze via SDS-PAGE/Western Blot or Mass Spectrometry (LC-MS/MS) to identify the crosslinked peptide.

Protocol B: Tyrosine-Tagging & Click with 4-(Azidomethyl)phenol

Use Case: Installing a bioorthogonal handle on a protein without targeting Lys/Cys.

Reagents:

  • Target Protein (

    
    ).
    
  • 4-(Azidomethyl)phenol (

    
    ).
    
  • Catalyst: Horseradish Peroxidase (HRP) +

    
    .
    
  • Click Partner: DBCO-Fluorophore (for SPAAC) or Alkyne-Biotin (for CuAAC).

Workflow:

  • Oxidative Coupling: Mix Protein (

    
    ) + 4-(Azidomethyl)phenol (
    
    
    
    ) + HRP (
    
    
    ) in Tris buffer.
  • Initiation: Add

    
     (final 
    
    
    
    ) and react for 30 mins at RT.
    • Mechanism:[1][2][3][4][5][6][7] HRP generates a phenoxyl radical on the probe, which couples to surface Tyrosine residues (ortho-position).

  • Purification: Remove excess probe via desalting column (Zeba Spin or PD-10).

  • Click Reaction: React the now azide-labeled protein with DBCO-Fluorophore (

    
    , 1 hr, RT).
    
  • Visualization: Detect fluorescence via SDS-PAGE.

Part 4: Decision Matrix

Use the following logic tree to select the correct reagent for your study.

DecisionTree Start Start: What is your goal? Q1 Do you need to map a binding pocket (Crosslinking)? Start->Q1 Res1 Use 4-Azidoaniline (Photoaffinity Probe) Q1->Res1 Yes Q2 Are you attaching a handle for later conjugation? Q1->Q2 No Q3 Does the protein contain accessible Tyrosines? Q2->Q3 Yes Res2 Use 4-(Azidomethyl)phenol (Tyrosine-Click Strategy) Q3->Res2 Yes Res3 Use NHS-Azide or Maleimide-Azide instead Q3->Res3 No (Target Lys/Cys)

Figure 2: Decision matrix for reagent selection.

References

  • Comparison of Azide Reactivity: BenchChem. (2025). Differences between alkyl azides and aryl azides in bioorthogonal reactions. Link

  • CuAAC Mechanism & Kinetics: Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • Photoaffinity Labeling Mechanisms: Dubinsky, L., et al. (2012). Photolytic Labeling and Its Applications in Protein Drug Discovery. NIH / Journal of Visualized Experiments. Link

  • Aryl Azide Ring Expansion: Smith, E., & Collins, I. (2015). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Molecular BioSystems. Link

  • Tyrosine Bioconjugation: Minoshima, M., et al. (2021). Tyrosine-selective protein functionalization. Chemical Science. (Contextual grounding for phenol-based coupling).

Sources

Safety Operating Guide

Part 1: Executive Safety Summary (Immediate Action)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 4-(Azidomethyl)phenol , a compound presenting dual hazards: the high-energy instability of an organic azide and the systemic toxicity/corrosivity of a phenol.

Status: HIGH HAZARD / ENERGETIC Primary Risks: Explosion (Shock/Heat Sensitive), Systemic Toxicity (Skin Absorption), Corrosivity.

ParameterCritical Value / Action
First Aid (Skin) DO NOT use water alone. Immediately apply PEG 300/400 (Polyethylene Glycol) to the affected area.[1] Water spreads phenol; PEG neutralizes it.
Storage Temp -20°C to 4°C . Store in the dark.
Incompatibility Acids (Forms explosive HN₃ gas), Heavy Metals (Forms shock-sensitive metal azides), Oxidizers .[2]
Tools Use Teflon/Plastic spatulas . NEVER use metal spatulas (friction risk).[3] Avoid ground-glass joints (friction risk).

Part 2: Hazard Identification & Assessment

To handle this compound safely, one must understand the causality of its instability.

The Azide Functionality (-N₃)
  • Energetic Instability: The azide group is intrinsically energy-rich. While the "Rule of Six" (6 carbons per energetic group) suggests 4-(Azidomethyl)phenol (7 carbons, 1 azide) is relatively stable, the C/N ratio is critical.

    • Calculation:

      
      .
      
    • Threshold: A ratio < 3.0 indicates the compound is energy-dense and potentially unstable.

  • Heavy Metal Sensitivity: The benzylic azide moiety can react with transition metals (Cu, Pb, Hg) in plumbing or equipment to form heavy metal azides, which are primary explosives. Never dispose of down the drain.

The Phenol Functionality (-OH)
  • Systemic Poison: Phenols penetrate the skin rapidly, causing white chemical burns and anesthetizing the nerve endings (masking the pain).[1] Once absorbed, it causes systemic organ failure.

  • Corrosivity: It is a Class 8 Corrosive.

Part 3: Disposal Procedures

Method A: Commercial Waste Disposal (Preferred)

For bulk quantities (>50 mg) or synthesis waste streams.

  • Segregation: Isolate in a separate waste stream. Do not mix with acidic waste (risk of Hydrazoic Acid generation).[4]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent shrapnel in case of decomposition.

  • Labeling:

    • RCRA Codes: D003 (Reactive), U188 (Phenol - associated hazard).

    • Text: "High Hazard - Organic Azide - Reactive - Toxic."[3][4]

  • Stabilization: If the waste is in solution, ensure it remains wet.[1] Dry organic azides are significantly more shock-sensitive.

Method B: Chemical Deactivation (Trace & Glassware)

For cleaning glassware, spills, or deactivating trace amounts (<50 mg). Do NOT use this for bulk waste.

The Protocol: Staudinger Reduction This method chemically converts the explosive azide into a stable amine using Triphenylphosphine (


).
  • Reagents: Triphenylphosphine (

    
    ), Tetrahydrofuran (THF), Water.
    
  • Mechanism:

    
    
    

Step-by-Step Procedure:

  • Preparation: Dissolve the trace azide residue in THF.

  • Addition: Add 1.5 equivalents of Triphenylphosphine (

    
    ) slowly.
    
  • Reaction: Stir at room temperature for 2 hours. Nitrogen gas (

    
    ) will evolve (bubbling indicates reaction).
    
  • Hydrolysis: Add a small volume of water (1-2 mL) to hydrolyze the intermediate phosphazene.

  • Verification: Check via LC-MS or TLC to ensure the disappearance of the azide peak.

  • Final Disposal: The resulting mixture contains 4-(aminomethyl)phenol and triphenylphosphine oxide. This can now be disposed of as standard organic solvent waste (non-explosive).

Part 4: Emergency Spill Response

Scenario: Solid Spill (>100 mg)

  • Evacuate: Clear the immediate area.

  • PPE: Double nitrile gloves, lab coat, full face shield.

  • Dampen: Gently cover the spill with a sand/soda ash mixture moistened with solvent (Ethanol) to desensitize it. Do not use dry sweeping (friction hazard).

  • Collect: Use a plastic scoop (non-sparking) to transfer to a waste container.

  • Decontaminate: Wash the surface with the Staudinger reduction solution (

    
     in THF) to destroy traces.
    

Part 5: Visualization & Logic

Disposal Decision Logic

DisposalLogic Start Waste Generated: 4-(Azidomethyl)phenol Quantity Assess Quantity Start->Quantity Bulk Bulk (>50 mg) or Reaction Mother Liquor Quantity->Bulk High Risk Trace Trace Residue or Glassware Cleaning Quantity->Trace Low Risk Commercial COMMERCIAL DISPOSAL (Do Not Treat in Lab) Bulk->Commercial Deactivation CHEMICAL DEACTIVATION (Staudinger Reduction) Trace->Deactivation Segregate Segregate: Reactive/Toxic Code: D003 / U188 Commercial->Segregate Reagents Add PPh3 + THF + H2O Deactivation->Reagents Verify Verify: TLC/LCMS (Azide Gone?) Reagents->Verify Verify->Reagents Incomplete StandardWaste Dispose as Standard Organic Waste Verify->StandardWaste Confirmed

Caption: Decision matrix distinguishing between bulk disposal (shipping) and trace deactivation (chemical treatment).

Staudinger Deactivation Pathway

ReactionScheme Azide 4-(Azidomethyl)phenol (Explosive/Toxic) Intermediate Phosphazene Intermediate Azide->Intermediate + PPh3 - N2 (Gas) PPh3 Triphenylphosphine (Reducing Agent) Amine 4-(Aminomethyl)phenol (Stable Amine) Intermediate->Amine + H2O Oxide Triphenylphosphine Oxide (Byproduct) Intermediate->Oxide Water H2O (Hydrolysis)

Caption: Chemical mechanism for deactivating the azide group using Triphenylphosphine.

References

  • Management of Organic Azide Waste. University of Pittsburgh EH&S. [Link]

  • Phenol: Systemic Toxicity and Safe Handling. Western Washington University. [Link]

  • Organic Azides: Syntheses and Handling. Organic Chemistry Portal. [Link]

  • Hazardous Waste Characteristic of Reactivity (D003). U.S. EPA. [Link]

Sources

×

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